molecular formula C8H7IO2 B145825 2-Iodophenylacetic acid CAS No. 18698-96-9

2-Iodophenylacetic acid

Cat. No.: B145825
CAS No.: 18698-96-9
M. Wt: 262.04 g/mol
InChI Key: IUHXGZHKSYYDIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodophenylacetic Acid (CAS Number: 18698-96-9) is an organoiodine compound with the molecular formula C 8 H 7 IO 2 and a molecular weight of 262.05 g/mol . This chemical is supplied as a white to light yellow or light orange powder to crystal with a melting point of 114°C to 118°C . It is characterized by a high level of purity, typically exceeding 97.0% as determined by GC and titration methods . As a versatile synthetic intermediate, this compound is a valuable building block in organic synthesis and medicinal chemistry research. The iodine atom on the phenyl ring makes it an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, enabling the construction of more complex biaryl structures . The acetic acid functional group also allows for further derivatization, facilitating its use in the development of novel chemical entities for pharmaceutical and material science applications. Handling should be conducted in accordance with good laboratory practices. This compound may cause skin irritation (H315) and serious eye irritation (H319) . Recommended precautionary measures include wearing protective gloves, eye protection, and washing skin thoroughly after handling . For storage, it is recommended to keep the product in a cool, dark, and dry place, sealed at room temperature . This product is intended for research purposes only and is not classified as a medicine or drug.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-iodophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO2/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHXGZHKSYYDIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381620
Record name 2-Iodophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18698-96-9
Record name 2-Iodophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Iodophenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Iodophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of 2-Iodophenylacetic acid, a key synthetic intermediate. This document details its chemical and physical properties, experimental protocols for its synthesis and subsequent reactions, and its applications in research and development.

Core Properties of this compound

This compound, with the CAS number 18698-96-9, is a substituted aromatic carboxylic acid.[1][2] Its chemical structure, featuring an iodine atom at the ortho position of the phenyl ring, makes it a versatile building block in organic synthesis.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
CAS Number 18698-96-9[1][2]
Molecular Formula C₈H₇IO₂[1]
Molecular Weight 262.04 g/mol [1]
Appearance Cream powder or white to light yellow/orange crystalline powder---
Melting Point 116-119 °C---
Boiling Point 344.5 ± 17.0 °C (Predicted)---
Density 1.885 ± 0.06 g/cm³ (Predicted)---
Flash Point 162.1 ± 20.9 °C---
Refractive Index 1.643---
Solubility Slightly soluble in water, more soluble in organic solvents.---
Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Spectrum TypeDetails
¹³C NMR Data available.
IR Spectra FTIR and ATR-IR spectra have been recorded.[1]

Synthesis and Reactions

This compound serves as a valuable intermediate in the synthesis of more complex molecules. The following sections provide detailed experimental protocols for its preparation and a key subsequent reaction.

Synthesis of this compound via Hydrolysis of 2-Iodobenzyl Cyanide

This protocol is adapted from established procedures for the hydrolysis of related benzyl cyanides.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-iodobenzyl cyanide and an aqueous solution of sulfuric acid (e.g., a 1:1 mixture of concentrated sulfuric acid and water).

  • Heating: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Isolation: The solid this compound will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water to remove any remaining acid.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure acid.

Synthesis of 2-Iodophenylacetyl Chloride from this compound

This compound can be readily converted to its corresponding acid chloride, a more reactive intermediate for further synthetic transformations.

Experimental Protocol: [1]

  • Reaction Setup: To a solution of 10 g (0.038 mol) of this compound in 50 ml of anhydrous benzene, add 5.7 g (0.048 mol) of thionyl chloride.

  • Heating: Reflux the mixture for 2 hours with agitation.

  • Isolation: After the reaction is complete, remove the solvent and any unreacted thionyl chloride by distillation under reduced pressure at a temperature below 40 °C.

  • Purification: The resulting residue is then distilled under reduced pressure to obtain 9.6 g (90% yield) of 2-iodophenylacetyl chloride as a light yellow oil with a boiling point of 153-156 °C at 8 mmHg.[1]

Synthetic Utility and Applications

The reactivity of this compound makes it a valuable precursor in various organic reactions, particularly in the synthesis of heterocyclic compounds and other complex organic molecules.

Palladium-Catalyzed Reactions

The presence of the iodine atom allows for participation in palladium-catalyzed cross-coupling reactions. For instance, it can react with allenes to form 1,3-butadienes, which are useful building blocks in organic synthesis.

Synthesis of Isocoumarins

This compound and its derivatives are key starting materials for the synthesis of isocoumarins, a class of compounds with a range of biological activities. These syntheses often involve palladium-catalyzed intramolecular cyclizations.

Safety and Handling

This compound is classified as an irritant and is light-sensitive. It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Visualization of Synthetic Pathway

The following diagram illustrates the two-step synthesis of 2-iodophenylacetyl chloride from 2-iodobenzyl cyanide, with this compound as the key intermediate.

Synthesis_Pathway 2-Iodobenzyl\nCyanide 2-Iodobenzyl Cyanide 2-Iodophenylacetic\nAcid 2-Iodophenylacetic Acid 2-Iodobenzyl\nCyanide->2-Iodophenylacetic\nAcid H₂SO₄, H₂O Reflux 2-Iodophenylacetyl\nChloride 2-Iodophenylacetyl Chloride 2-Iodophenylacetic\nAcid->2-Iodophenylacetyl\nChloride SOCl₂, Benzene Reflux

Caption: Synthetic route from 2-Iodobenzyl Cyanide to 2-Iodophenylacetyl Chloride.

References

Synthesis of 2-Iodophenylacetic Acid from 2-Iodobenzyl Cyanide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-iodophenylacetic acid from 2-iodobenzyl cyanide. The core of this chemical transformation is the hydrolysis of a nitrile group to a carboxylic acid, a fundamental reaction in organic synthesis. This document details the primary methodologies for this conversion, presents relevant quantitative data, and includes detailed experimental protocols to support practical application in a laboratory setting.

Introduction

This compound is a valuable building block in medicinal chemistry and drug development.[1][2] Its synthesis from 2-iodobenzyl cyanide (also known as 2-iodophenylacetonitrile) is a direct and efficient route.[1][2] The conversion relies on the hydrolysis of the nitrile functional group, which can be effectively achieved under either acidic or basic conditions.[3] This guide will explore both pathways, providing a comparative analysis of reaction conditions and yields to aid researchers in selecting the optimal method for their specific needs.

Reaction Pathway Overview

The synthesis of this compound from 2-iodobenzyl cyanide is a single-step hydrolysis reaction. The general transformation is depicted below:

G start 2-Iodobenzyl Cyanide product This compound start->product Hydrolysis reagents H₂O, H⁺ or OH⁻ Hydrolysis Hydrolysis

Figure 1: General reaction scheme for the hydrolysis of 2-iodobenzyl cyanide.

This reaction can be catalyzed by either an acid or a base. The choice between the two methods often depends on the stability of the starting material and the desired product to the respective reaction conditions, as well as the desired workup procedure.

Comparative Data of Hydrolysis Conditions

While specific quantitative data for the hydrolysis of 2-iodobenzyl cyanide is not extensively reported in publicly available literature, reliable data from closely related analogs provides a strong basis for procedural design and expected outcomes. The following tables summarize typical conditions and reported yields for the hydrolysis of benzyl cyanide and its isomers.

Table 1: Base-Catalyzed Hydrolysis of Substituted Benzyl Cyanides

Starting MaterialBaseSolventTemperatureTime (h)Yield (%)Reference
3-Iodobenzyl Cyanide1.0 M NaOHWaterReflux483[4]
Benzyl CyanideNaOHEtOH/H₂ORefluxN/AHigh[5]

Table 2: Acid-Catalyzed Hydrolysis of Benzyl Cyanide

Starting MaterialAcidSolventTemperatureTime (h)Yield (%)Reference
Benzyl CyanideH₂SO₄WaterReflux3~80[6]
Benzyl CyanideHClWater50-100°C1-591.2[7]

Experimental Protocols

The following are detailed experimental protocols for the base-catalyzed and acid-catalyzed hydrolysis of nitriles, adapted for the synthesis of this compound from 2-iodobenzyl cyanide. The base-catalyzed protocol is based on a closely related substrate and is expected to be highly effective.

Base-Catalyzed Hydrolysis Protocol (Adapted from 3-Iodophenylacetonitrile)

This protocol is adapted from the successful synthesis of 3-iodophenylacetic acid.[4]

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-iodobenzyl cyanide in a 1.0 M aqueous solution of sodium hydroxide.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Extract the aqueous phase with diethyl ether to remove any unreacted starting material.

  • Carefully acidify the aqueous phase to a pH of less than 7 with a 1.0 M hydrochloric acid solution. This will precipitate the this compound.

  • Extract the acidified aqueous phase with diethyl ether.

  • Combine the organic extracts, wash with distilled water, and dry over anhydrous sodium sulfate.

  • Remove the desiccant by filtration and concentrate the filtrate under reduced pressure to yield this compound.

G cluster_reaction Reaction cluster_workup Workup dissolve Dissolve 2-iodobenzyl cyanide in 1.0 M NaOH(aq) reflux Reflux for 4 hours dissolve->reflux cool Cool to room temperature reflux->cool extract1 Extract with diethyl ether cool->extract1 acidify Acidify aqueous phase with 1.0 M HCl extract1->acidify extract2 Extract with diethyl ether acidify->extract2 wash_dry Wash with H₂O and dry over Na₂SO₄ extract2->wash_dry concentrate Concentrate under reduced pressure wash_dry->concentrate product product concentrate->product This compound G cluster_reaction Reaction cluster_workup Workup mix Mix H₂O, conc. H₂SO₄, and 2-iodobenzyl cyanide reflux Reflux with stirring for 3 hours mix->reflux cool Cool and pour into cold water reflux->cool filter Filter crude product cool->filter wash Wash with hot water filter->wash purify Purify by recrystallization or distillation wash->purify product product purify->product This compound

References

physical and chemical properties of 2-Iodophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of 2-Iodophenylacetic acid (2-IPA), a key synthetic intermediate. It covers the core physical and chemical properties, experimental protocols for its synthesis and analysis, and explores its reactivity and potential biological significance based on related compounds.

Core Physical and Chemical Properties

This compound is a substituted aromatic carboxylic acid. Its chemical structure consists of a phenyl ring substituted with an iodine atom at the ortho-position and an acetic acid group. This substitution pattern imparts specific reactivity and properties to the molecule.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

PropertyValueSource(s)
Molecular Formula C₈H₇IO₂[1][2]
Molecular Weight 262.04 g/mol [1][2][3]
CAS Number 18698-96-9[1][2][3]
Appearance White to light yellow/orange powder or crystals
Melting Point 114 - 119 °C[3][4]
Boiling Point 344.5 °C (Predicted)[1]
Flash Point 162.1 °C (Predicted)[1]

Table 2: Computed and Spectral Properties

PropertyValueNotes
XLogP3 2.3Computed by PubChem[3]
Hydrogen Bond Donor Count 1Computed by PubChem[3]
Hydrogen Bond Acceptor Count 2Computed by PubChem[3]
Topological Polar Surface Area 37.3 ŲComputed by PubChem[3]
pKa Not Experimentally DeterminedExpected to be similar to phenylacetic acid (approx. 4.3)
Solubility Not Quantitatively DeterminedExpected to be soluble in polar organic solvents like alcohols, ethers, and DMF.
¹H NMR Data not publicly availablePredicted shifts: Aromatic protons (δ 7.0-8.0 ppm), Methylene protons (δ ~3.8 ppm), Carboxylic proton (δ >10 ppm, broad)
¹³C NMR Data not publicly availablePredicted shifts: Carbonyl carbon (δ ~175-180 ppm), Aromatic carbons (δ 120-140 ppm), Methylene carbon (δ ~45 ppm), Carbon-Iodo bond (δ ~95-100 ppm)

Experimental Protocols

This section details methodologies for the synthesis and analysis of this compound.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the acid-catalyzed hydrolysis of its corresponding nitrile, 2-iodobenzyl cyanide.[4] A more modern approach involves the direct C-H bond activation for ortho-iodination of phenylacetic acid using a palladium catalyst.[5]

Protocol: Acid-Catalyzed Hydrolysis of 2-Iodobenzyl Cyanide

This protocol is adapted from the well-established synthesis of phenylacetic acid from benzyl cyanide.

Materials:

  • 2-Iodobenzyl cyanide

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • 5-L round-bottom flask with mechanical stirrer and reflux condenser

  • Heating mantle

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • In a 5-L round-bottom flask equipped with a mechanical stirrer and reflux condenser, cautiously mix 1150 mL of water and 840 mL of concentrated sulfuric acid.

  • To this solution, add 700 g (approx. 3.0 moles) of 2-iodobenzyl cyanide.

  • Heat the mixture to reflux with continuous stirring for a period of 3-4 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After the reaction is complete, cool the mixture slightly and carefully pour it into 2 L of cold water in a separate large beaker, while stirring to prevent the formation of a solid mass.

  • Cool the resulting slurry in an ice bath to ensure complete precipitation of the product.

  • Filter the crude this compound using a Büchner funnel.

  • Wash the crude product with several portions of cold water to remove residual acid.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

G cluster_reaction Reaction Setup cluster_workup Work-up & Isolation cluster_purification Purification start Mix H₂O and H₂SO₄ add_nitrile Add 2-Iodobenzyl Cyanide start->add_nitrile reflux Heat to Reflux (3-4h) add_nitrile->reflux quench Pour into Cold Water reflux->quench Reaction Complete precipitate Cool in Ice Bath quench->precipitate filter Filter Crude Product precipitate->filter recrystallize Recrystallize filter->recrystallize Crude Product dry Dry Final Product recrystallize->dry end Final Product dry->end Pure 2-IPA

Caption: Key reactions involving the functional groups of 2-IPA.

Biological Activity and Signaling Pathways (Hypothetical)

Currently, there is limited publicly available research on the specific biological activities and signaling pathway involvement of this compound. However, the activities of related compounds provide a basis for potential areas of investigation.

  • Anti-inflammatory Potential: Phenylacetic acid derivatives are known to possess anti-inflammatory properties. For example, [2-(2,4-Dichlorophenoxy)phenyl]acetic acid (Fenclofenac) is a non-steroidal anti-inflammatory drug (NSAID). It is plausible that this compound could exhibit similar activity, potentially by inhibiting enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.

  • Anticancer Research: Phenylacetate, the parent compound, has been shown to have anti-proliferative effects in various cancer cell lines. Furthermore, iodoacetate (a different, more toxic compound) is known to inhibit glycolysis and shows preferential toxicity towards cancer cells. While direct evidence is lacking, the unique electronic and steric properties of this compound make it a candidate for investigation in cancer research, possibly through modulation of metabolic or cell signaling pathways.

  • Signaling Pathway Modulation: Acetic acid itself can induce the production of reactive oxygen species (ROS) in cancer cells, which in turn can modulate various signaling pathways related to cell proliferation and apoptosis. Bioactive compounds often exert their effects by modulating key signaling pathways such as the NRF2/ARE pathway, which is central to the cellular antioxidant response, or inflammatory pathways involving mediators like TNF-α and various interleukins.

Diagram 3: Hypothetical Inflammatory Signaling Pathway

G Hypothetical Target: Inflammatory Signaling Stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) Membrane Cell Membrane Phospholipids Stimulus->Membrane AA Arachidonic Acid Membrane->AA via PLA₂ COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation (Pain, Fever, Swelling) PGs->Inflammation IPA This compound (Hypothetical) IPA->COX Inhibition?

Caption: Potential mechanism of action via COX enzyme inhibition.

Conclusion

This compound is a versatile chemical intermediate with well-defined physical properties and predictable reactivity. Its utility in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, is significant. While its specific biological functions remain largely unexplored, the known activities of structurally related phenylacetic acid derivatives suggest that it holds promise as a scaffold for the development of new therapeutic agents, particularly in the areas of anti-inflammatory and anticancer research. Further investigation is warranted to elucidate its pKa, solubility profile, and to explore its effects on biological systems and cellular signaling pathways.

References

Navigating the Solubility Landscape of 2-Iodophenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This in-depth technical guide is designed for researchers, scientists, and professionals in drug development, providing a focused examination of the solubility of 2-Iodophenylacetic acid in common organic solvents. This document compiles available solubility data, outlines detailed experimental protocols for its determination, and presents a visual workflow to guide laboratory practices.

Introduction

This compound, a halogenated derivative of phenylacetic acid, serves as a crucial intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients. Its solubility profile is a critical physicochemical parameter that dictates its handling, reaction conditions, and purification strategies. Understanding its behavior in different solvent systems is paramount for optimizing synthetic routes and ensuring process efficiency. This guide aims to provide a comprehensive resource on the solubility of this compound.

Quantitative Solubility Data

Direct quantitative solubility data for this compound in a wide range of common organic solvents is not extensively reported in publicly available literature. However, qualitative assessments indicate its solubility characteristics.

Table 1: Qualitative and Comparative Solubility of Phenylacetic Acid Derivatives

CompoundSolventSolubilityTemperature (°C)
This compound ChloroformSlightly SolubleNot Specified
This compound MethanolSlightly SolubleNot Specified
Phenylacetic acidWater17.3 g/L[1]25
Phenylacetic acidEthanolVery Soluble[1]Not Specified
Phenylacetic acidDiethyl EtherVery Soluble[1]Not Specified
Phenylacetic acidAcetoneSoluble[1]Not Specified
Phenylacetic acidChloroform4.422 mol/L[1]25
p-Hydroxyphenylacetic acidMethanol60.1 g/100g [2]25
p-Hydroxyphenylacetic acidEthanol37.5 g/100g [2]25
p-Hydroxyphenylacetic acidAcetone35.1 g/100g [2]25
p-Hydroxyphenylacetic acidEthyl Acetate5.89 g/100g [2]25

Note: The data for phenylacetic acid and p-hydroxyphenylacetic acid is provided for comparative purposes to infer the potential solubility behavior of this compound.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following is a detailed methodology for determining the equilibrium solubility of this compound in an organic solvent of interest, adapted from established protocols.[2][3]

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (solid, high purity)

  • Selected organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane)

  • Volumetric flasks

  • Scintillation vials or other suitable sealed containers

  • Temperature-controlled orbital shaker or magnetic stirrer with a hot plate

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Syringes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to allow for equilibrium to be established (e.g., 24-48 hours). Preliminary studies may be needed to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze both the filtered sample and the standard solutions using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the filtered sample by interpolating from the calibration curve. This concentration represents the equilibrium solubility.

Data Reporting: Solubility should be reported in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L), along with the specified temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis A Add excess this compound to a known volume of solvent B Agitate at constant temperature (e.g., 24-48 hours) A->B C Allow solid to sediment B->C D Withdraw supernatant C->D E Filter through syringe filter D->E G Analyze sample and standards (e.g., HPLC-UV) E->G F Prepare standard solutions F->G H Determine concentration from calibration curve G->H

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound remains sparse, this guide provides a framework for its experimental determination. The provided protocol for the shake-flask method offers a robust approach for researchers to generate reliable solubility data in various organic solvents. This information is invaluable for the effective design and optimization of synthetic processes involving this important chemical intermediate. Future work should focus on systematically determining and publishing the quantitative solubility of this compound in a broad range of pharmaceutically and industrially relevant solvents.

References

The Synthesis and Utility of 2-Iodophenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodophenylacetic acid, a halogenated aromatic carboxylic acid, has emerged as a versatile building block in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its discovery, historical context, physicochemical properties, and key synthetic methodologies. Particular emphasis is placed on its role as a precursor in the development of novel therapeutic agents and its application in constructing complex molecular architectures. Detailed experimental protocols for its synthesis and illustrative diagrams of relevant synthetic pathways are included to facilitate its practical application in the laboratory.

Introduction

This compound (2-IPA) is an off-white to light yellow crystalline solid with the chemical formula C₈H₇IO₂. Its structure, featuring a phenyl ring substituted with an iodine atom and an acetic acid moiety at the ortho position, imparts unique reactivity, making it a valuable intermediate in a wide range of chemical transformations. The presence of the iodo group allows for facile carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions, while the carboxylic acid functional group provides a handle for derivatization and incorporation into larger molecules.

This guide delves into the historical background of 2-IPA, its fundamental chemical and physical properties, established and modern synthetic protocols, and its applications in contemporary research, particularly within the pharmaceutical industry.

Discovery and History

It is highly probable that the first synthesis of this compound was achieved through a multi-step sequence starting from a readily available ortho-substituted benzene derivative. A plausible and historically relevant synthetic route would involve the diazotization of 2-aminophenylacetic acid followed by treatment with an iodide salt, a classic application of the Sandmeyer reaction.

The historical significance of 2-IPA lies in its utility as a synthetic intermediate. The ability to introduce an acetic acid side chain onto an iodinated benzene ring opened up new avenues for the synthesis of a variety of compounds, including substituted indoles and other heterocyclic systems of medicinal interest. In the mid to late 20th century, with the advent of palladium-catalyzed cross-coupling reactions, the importance of aryl iodides like 2-IPA grew exponentially, solidifying its role as a key building block in modern organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

PropertyValueReference(s)
Molecular Formula C₈H₇IO₂[1][2][3]
Molecular Weight 262.04 g/mol [1][2][3]
CAS Number 18698-96-9[1][2][3]
Appearance Off-white to light yellow crystalline powder[2]
Melting Point 116-119 °C[2]
Boiling Point 344.5 °C (predicted)[2]
Solubility Soluble in methanol, ethanol, and diethyl ether.
pKa ~4.0 (estimated)

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be achieved through several routes. Below are detailed protocols for two common methods: a classical approach via the Sandmeyer reaction and a more modern approach involving the hydrolysis of 2-iodobenzyl cyanide.

Synthesis via Sandmeyer Reaction of 2-Aminophenylacetic Acid

This method represents a plausible historical route to this compound. It involves the diazotization of 2-aminophenylacetic acid followed by the introduction of iodine.

Experimental Protocol:

  • Diazotization: In a flask cooled to 0-5 °C in an ice-salt bath, dissolve 2-aminophenylacetic acid (1 equivalent) in a mixture of concentrated hydrochloric acid and water. Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting solution for 30 minutes at this temperature.

  • Iodination: In a separate flask, dissolve potassium iodide (1.5 equivalents) in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas will evolve.

  • Work-up: Allow the reaction mixture to warm to room temperature and then heat it gently on a water bath until the evolution of nitrogen ceases. Cool the mixture and extract it with diethyl ether.

  • Purification: Wash the combined organic extracts with a saturated solution of sodium thiosulfate to remove any residual iodine, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Fig. 1: Synthetic pathway for this compound via the Sandmeyer reaction.
Synthesis via Hydrolysis of 2-Iodobenzyl Cyanide

This method is a common modern laboratory preparation.

Experimental Protocol:

  • Hydrolysis: In a round-bottom flask equipped with a reflux condenser, add 2-iodobenzyl cyanide (1 equivalent) to a solution of sodium hydroxide (2 equivalents) in a mixture of water and ethanol.

  • Reflux: Heat the reaction mixture to reflux and maintain it for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidification and Isolation: Cool the aqueous layer in an ice bath and acidify to pH 2 with concentrated hydrochloric acid. The this compound will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization.

Fig. 2: Synthetic pathway for this compound via hydrolysis of 2-iodobenzyl cyanide.

Applications in Drug Development and Organic Synthesis

This compound is a valuable precursor in the synthesis of a variety of biologically active molecules and complex organic structures.

Synthesis of Heterocyclic Compounds

A significant application of 2-IPA is in the synthesis of indole derivatives. For example, it can undergo intramolecular cyclization reactions to form oxindoles, which are important scaffolds in many pharmaceutical agents. Palladium-catalyzed intramolecular C-H functionalization or cyclization of N-substituted 2-iodophenylacetamides can lead to the formation of various nitrogen-containing heterocycles.

Cross-Coupling Reactions

The iodine substituent in 2-IPA makes it an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of diverse substituents at the 2-position of the phenylacetic acid core, enabling the generation of large libraries of compounds for drug discovery screening.

Cross_Coupling cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions 2-IPA This compound Suzuki Suzuki (R-B(OH)2) 2-IPA->Suzuki Heck Heck (Alkene) 2-IPA->Heck Sonogashira Sonogashira (Alkyne) 2-IPA->Sonogashira Buchwald Buchwald-Hartwig (Amine) 2-IPA->Buchwald Derivatives 2-Substituted Phenylacetic Acid Derivatives Suzuki->Derivatives Heck->Derivatives Sonogashira->Derivatives Buchwald->Derivatives

Fig. 3: Utility of this compound in various cross-coupling reactions.
Precursor to Anti-inflammatory and Analgesic Agents

Derivatives of phenylacetic acid are known to possess anti-inflammatory and analgesic properties. This compound serves as a starting material for the synthesis of novel analogues with potentially improved efficacy and pharmacokinetic profiles. The iodo group can be strategically replaced or used as a handle to introduce functionalities that modulate the biological activity of the parent molecule.

Conclusion

This compound, while perhaps lacking a single, celebrated moment of discovery, has proven to be a compound of significant and enduring value in the field of organic chemistry. Its straightforward synthesis and the versatile reactivity of its functional groups have established it as a key intermediate for both academic research and industrial drug development. The continued exploration of its utility in modern synthetic methodologies, particularly in the construction of complex and biologically active molecules, ensures that this compound will remain a relevant and important tool for chemists for the foreseeable future.

References

Spectroscopic Profile of 2-Iodophenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Iodophenylacetic acid (CAS No: 18698-96-9), a compound of interest in synthetic chemistry and drug development. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols and logical workflow diagrams.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the ¹H and ¹³C NMR data for this compound.

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.87Doublet of Doublets (dd)1HAr-H
7.35Triplet of Doublets (td)1HAr-H
7.18Doublet of Doublets (dd)1HAr-H
7.00Triplet of Doublets (td)1HAr-H
3.82Singlet (s)2H-CH₂-
¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
176.4C=O
140.2Ar-C
139.6Ar-C
130.0Ar-C
128.9Ar-C
128.6Ar-C
100.5Ar-C-I
44.9-CH₂-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound was obtained, and the significant absorption bands are listed below.

Table 3: FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Transmittance (%)Assignment
292563O-H stretch (Carboxylic Acid)
170219C=O stretch (Carboxylic Acid)
146654C=C stretch (Aromatic)
143646C=C stretch (Aromatic)
129036C-O stretch
121058C-O stretch
92154O-H bend (Carboxylic Acid)
75235C-H bend (Aromatic, ortho-disubstituted)
65159C-I stretch

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The electron ionization (EI) mass spectrum of this compound is summarized below.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
4525.9[COOH]⁺
5010.9[C₄H₂]⁺
5118.5[C₄H₃]⁺
626.2[C₅H₂]⁺
6312.8[C₅H₃]⁺
8928.5[C₇H₅]⁺
90100.0[C₇H₆]⁺ (Base Peak)
9110.8[C₇H₇]⁺
1174.8[M - COOH - I]⁺
13518.5[M - I]⁺
26241.5[M]⁺ (Molecular Ion)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques described above.

NMR Spectroscopy

A solution of this compound was prepared by dissolving the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a specific frequency for each nucleus. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a KBr pellet was prepared by mixing a small amount of this compound with dry potassium bromide and pressing the mixture into a thin disk. The spectrum was recorded as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

The mass spectrum was acquired using a mass spectrometer with an electron ionization (EI) source. The sample was introduced into the instrument, and the resulting mass-to-charge ratios (m/z) and their relative intensities were recorded.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the structural relationships within this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution KBr_Pellet KBr Pellet Preparation Sample->KBr_Pellet Vaporization Vaporization Sample->Vaporization NMR NMR Spectrometer (¹H & ¹³C) Dissolution->NMR IR FT-IR Spectrometer KBr_Pellet->IR MS Mass Spectrometer (EI Source) Vaporization->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Wavenumbers, Transmittance IR->IR_Data MS_Data m/z Ratios, Relative Intensities MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure Molecular_Structure_and_NMR cluster_structure This compound cluster_1h_nmr ¹H NMR Signals cluster_13c_nmr ¹³C NMR Signals C1 C1-I C2 C2 C_arom Ar-C (100.5-140.2 ppm) C1->C_arom Connects to C3 C3 CH2 CH₂ C2->C_arom C4 C4 H_arom Ar-H (7.00-7.87 ppm) C3->H_arom Correlates to C3->C_arom C5 C5 C4->H_arom C4->C_arom C6 C6 C5->H_arom C5->C_arom C6->H_arom C6->C_arom COOH COOH H_ch2 -CH₂- (3.82 ppm) CH2->H_ch2 C_ch2 -CH₂- (44.9 ppm) CH2->C_ch2 C_cooh C=O (176.4 ppm) COOH->C_cooh

The Versatility of 2-Iodophenylacetic Acid in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of contemporary drug discovery and development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among these, 2-Iodophenylacetic acid stands out as a highly versatile and valuable scaffold. Its unique structural features—a phenylacetic acid moiety common to many biologically active compounds and a strategically positioned iodine atom—render it an exceptional starting point for the synthesis of a diverse array of complex molecules. The presence of the iodine atom facilitates a range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions, which are fundamental in modern medicinal chemistry.

This technical guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of its utility as a synthetic intermediate, with a particular focus on the development of potent enzyme inhibitors. This guide will delve into detailed experimental protocols, present quantitative data for relevant bioactive molecules, and visualize key synthetic and signaling pathways.

Core Application: A Gateway to Complex Bioactive Molecules

This compound's primary role in medicinal chemistry is that of a synthetic intermediate.[1][2] Its phenylacetic acid core is a well-established pharmacophore found in numerous non-steroidal anti-inflammatory drugs (NSAIDs).[3][4] However, the true synthetic power of this molecule lies in the reactivity of the carbon-iodine bond. This feature makes it an excellent substrate for a variety of cross-coupling reactions, including the Suzuki and Heck reactions, enabling the construction of intricate biaryl structures and other complex molecular architectures.[5]

While historically utilized in the synthesis of anti-inflammatory and analgesic agents, the modern application of this compound and its derivatives extends to the development of highly specific enzyme inhibitors. A particularly compelling area of research is in the design of inhibitors for Fibroblast Activation Protein (FAP), a serine protease that is highly expressed in the tumor microenvironment and is implicated in cancer progression.[6][7]

Case Study: A Synthetic Pathway to Fibroblast Activation Protein (FAP) Inhibitor Scaffolds

While a direct, one-pot synthesis of a complex FAP inhibitor from this compound is not typical, the molecule serves as an excellent starting point for creating key structural motifs present in potent inhibitors. The following represents a logical and illustrative synthetic workflow for generating a scaffold that can be further elaborated into a FAP inhibitor.

G cluster_0 Activation and Coupling cluster_1 Further Elaboration 2-Iodophenylacetic_acid This compound 2-Iodophenylacetyl_chloride 2-Iodophenylacetyl chloride 2-Iodophenylacetic_acid->2-Iodophenylacetyl_chloride Acyl chloride formation Thionyl_chloride Thionyl Chloride (SOCl₂) Thionyl_chloride->2-Iodophenylacetyl_chloride Coupled_product N-(2-iodophenylacetyl)glycine methyl ester 2-Iodophenylacetyl_chloride->Coupled_product Amide bond formation Glycine_methyl_ester Glycine methyl ester Glycine_methyl_ester->Coupled_product Final_scaffold Bioactive Scaffold (e.g., FAP inhibitor precursor) Coupled_product->Final_scaffold Pd-catalyzed cross-coupling Suzuki_coupling Suzuki Coupling Partner (e.g., boronic acid) Suzuki_coupling->Final_scaffold

Caption: Synthetic workflow for a bioactive scaffold from this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a key intermediate from this compound and for a representative FAP inhibition assay.

Protocol 1: Synthesis of N-(2-iodophenylacetyl)glycine methyl ester

This protocol details the synthesis of a key intermediate, demonstrating the utility of this compound in peptide-like bond formation.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Glycine methyl ester hydrochloride

  • Triethylamine (TEA)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Ice bath

Procedure:

  • Formation of 2-Iodophenylacetyl chloride:

    • In a fume hood, dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Slowly add thionyl chloride (2.0 eq) to the solution.

    • Heat the reaction mixture to reflux (approximately 40°C) for 2 hours.

    • Allow the mixture to cool to room temperature and remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 2-iodophenylacetyl chloride is used in the next step without further purification.[8]

  • Amide Coupling:

    • In a separate flask, suspend glycine methyl ester hydrochloride (1.2 eq) in anhydrous DCM and cool the mixture in an ice bath.

    • Slowly add triethylamine (2.5 eq) to the suspension and stir for 15 minutes.

    • Dissolve the crude 2-iodophenylacetyl chloride from the previous step in anhydrous DCM and add it dropwise to the cooled glycine methyl ester solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

    • Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford N-(2-iodophenylacetyl)glycine methyl ester.

Protocol 2: In Vitro FAP Inhibition Assay

This protocol describes a fluorogenic assay to determine the inhibitory activity of test compounds against human FAP.[9][10]

Materials:

  • Recombinant human FAP (rhFAP)

  • Fluorogenic FAP substrate (e.g., Suc-Gly-Pro-AMC)

  • Assay buffer (e.g., PBS with 0.001% octaethylene glycol monododecyl ether)

  • Test compounds dissolved in DMSO

  • Black, low-binding 384-well microtiter plates

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of rhFAP in assay buffer.

    • Prepare a stock solution of the fluorogenic FAP substrate in DMSO.

    • Prepare serial dilutions of the test compounds in DMSO.

  • Assay Performance:

    • To each well of a 384-well plate, add 14 µL of the rhFAP solution (e.g., to a final concentration of 0.1 ng/µL).

    • Add 2 µL of the test compound solution to the wells. For control wells, add 2 µL of DMSO.

    • Initiate the enzymatic reaction by adding 4 µL of the fluorogenic substrate solution.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Data Acquisition and Analysis:

    • Measure the fluorescence of the released aminomethylcoumarin (AMC) moiety using a microplate reader with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.[9]

    • Calculate the percent inhibition for each test compound concentration relative to the DMSO control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Quantitative Data: Potency of FAP Inhibitors

Compound/InhibitorTargetIC₅₀ (nM)Reference
FAPI-04FAP6.55[6]
Compound 12FAP9.63[6]
Compound 13FAP4.17[6]
N-(4-quinolinoyl)-Gly-boroProFAP3.7[11]
[natGa]Ga-DOTAGA.(SA.FAPi)₂FAPSubnanomolar[12]

FAP-Mediated Signaling Pathways in Cancer

Fibroblast Activation Protein (FAP) is a type-II transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of most epithelial cancers.[3][13] Its expression is correlated with poor prognosis in several cancer types.[3] FAP contributes to cancer progression through multiple mechanisms, including the remodeling of the extracellular matrix and the modulation of intracellular signaling pathways that promote cell proliferation, migration, and invasion.[1][13]

Two of the key signaling cascades influenced by FAP are the PI3K/Akt pathway and the Ras-ERK pathway .

  • PI3K/Akt Pathway: This pathway is a critical regulator of cell survival, growth, and proliferation.[1][5][13] FAP expression has been shown to lead to the activation of PI3K and the subsequent phosphorylation of Akt.[1][5] Activated Akt then phosphorylates a variety of downstream targets that promote cell cycle progression and inhibit apoptosis.[1]

  • Ras-ERK Pathway: Also known as the MAPK/ERK pathway, this cascade transmits signals from cell surface receptors to the nucleus, ultimately regulating gene expression related to cell proliferation and differentiation.[12][14] FAP has been demonstrated to be an upstream regulator of the Ras-ERK pathway, with FAP silencing leading to decreased phosphorylation of MEK1/2 and ERK1/2.[13]

The following diagram illustrates the central role of FAP in activating these pro-tumorigenic signaling pathways.

G cluster_fap FAP Activation cluster_pi3k PI3K/Akt Pathway cluster_ras Ras-ERK Pathway FAP Fibroblast Activation Protein (FAP) PI3K PI3K FAP->PI3K activates Ras Ras FAP->Ras activates Akt Akt PI3K->Akt activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation & Migration ERK->Cell_Proliferation promotes

Caption: FAP-mediated activation of pro-tumorigenic signaling pathways.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry, offering a convenient entry point for the synthesis of complex and biologically active molecules. Its utility extends beyond its historical use in the development of anti-inflammatory agents to the modern-day pursuit of highly potent and selective enzyme inhibitors. The case study of FAP inhibitors highlights the potential for scaffolds derived from this compound to target critical pathways in cancer biology. The detailed experimental protocols and an understanding of the underlying signaling pathways provide a solid foundation for researchers to leverage the synthetic potential of this important chemical entity in their drug discovery endeavors. Future research will undoubtedly continue to uncover new and innovative applications for this compound and its derivatives in the quest for novel therapeutics.

References

The Carbon-Iodine Bond in 2-Iodophenylacetic Acid: A Gateway to Molecular Complexity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The carbon-iodine (C-I) bond in 2-iodophenylacetic acid serves as a versatile synthetic handle, enabling a wide array of chemical transformations crucial for the construction of complex molecular architectures. Its strategic placement ortho to a carboxymethyl group allows for a diverse range of reactions, including palladium-catalyzed cross-couplings and intramolecular cyclizations, making it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the reactivity of the C-I bond in this compound, presenting quantitative data, detailed experimental protocols for key reactions, and visualizations of reaction pathways.

Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond in this compound is particularly susceptible to oxidative addition to palladium(0), initiating a catalytic cycle for various cross-coupling reactions. The electron-withdrawing nature of the adjacent acetic acid moiety can influence the reactivity of the C-I bond.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between this compound and organoboron compounds. The choice of catalyst, ligand, and base is critical for achieving high yields, particularly given the potential for steric hindrance from the ortho-substituent.[1]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Iodoaromatic Esters

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)-Na₂CO₃ (2 eq)Toluene/EthanolReflux2490
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3 eq)Toluene/H₂O1001285
3PdCl₂(dppf) (3)-Cs₂CO₃ (2 eq)Dioxane901878

Data is representative for 2-iodoaromatic esters and may require optimization for this compound.[1][2]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Add the degassed solvent system (e.g., Toluene/Ethanol/Water).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Miyaura_Coupling This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Pd(0) Arylboronic Acid Arylboronic Acid Transmetalation Transmetalation Arylboronic Acid->Transmetalation Base Pd(0) Catalyst Pd(0) Catalyst Base Base Product Product Oxidative Addition->Transmetalation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Reductive Elimination->Product

Figure 1: Suzuki-Miyaura Coupling Catalytic Cycle.
Heck Reaction

The Heck reaction enables the arylation of alkenes with this compound. The regioselectivity and stereoselectivity of the reaction are influenced by the nature of the alkene and the reaction conditions.

Table 2: Representative Conditions for Heck Reaction of 2-Iodoaromatic Esters

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1001288
2PdCl₂(PPh₃)₂ (3)-NaOAcDMA1202475
3Pd₂(dba)₃ (1)P(t-Bu)₃ (2)Cy₂NMeDioxane1101892

Data is representative for 2-iodoaromatic esters and may require optimization for this compound.[1]

Experimental Protocol: General Procedure for Heck Reaction

  • In a sealed tube, combine this compound (1.0 equiv), the alkene (1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., P(o-tol)₃, 4 mol%).

  • Add the degassed solvent (e.g., DMF) and the base (e.g., Et₃N, 2.0 equiv).

  • Seal the tube and heat the reaction mixture to the specified temperature (e.g., 100 °C) for the required time.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers, dry over a drying agent, and concentrate.

  • Purify the product by flash chromatography.

Heck_Reaction This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Pd(0) Alkene Alkene Carbopalladation Carbopalladation Alkene->Carbopalladation Pd(0) Catalyst Pd(0) Catalyst Base Base Product Product Oxidative Addition->Carbopalladation Beta-Hydride Elimination Beta-Hydride Elimination Carbopalladation->Beta-Hydride Elimination Beta-Hydride Elimination->Product HPdX HPdX Beta-Hydride Elimination->HPdX HPdX->Pd(0) Catalyst Base

Figure 2: Heck Reaction Catalytic Cycle.
Sonogashira Coupling

The Sonogashira coupling provides a direct route to 2-(alkynyl)phenylacetic acid derivatives by reacting this compound with terminal alkynes. This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[3]

Table 3: Representative Conditions for Sonogashira Coupling of 2-Iodoaromatic Esters

EntryPalladium Source (mol%)Ligand (mol%)Copper Source (mol%)BaseSolventTime (h)Yield (%)
1Pd(PPh₃)₂Cl₂ (2)-CuI (3)Et₃NTHF1285
2Pd(OAc)₂ (2)PPh₃ (4)CuI (3)Et₃N/DMFDMF892
3Pd₂(dba)₃ (1)XPhos (3)-K₃PO₄Toluene1675

Data is representative for 2-iodoaromatic esters and may require optimization for this compound.[1]

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 3 mol%).

  • Add the degassed solvent (e.g., THF) and the base (e.g., Et₃N, 3.0 equiv).

  • Add the terminal alkyne (1.2 equiv) dropwise.

  • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the residue by column chromatography.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-I Transmetalation Transmetalation Oxidative Addition->Transmetalation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0) Product Product Reductive Elimination->Product Alkyne Alkyne Copper Acetylide Copper Acetylide Alkyne->Copper Acetylide Cu(I), Base Copper Acetylide->Transmetalation This compound This compound This compound->Oxidative Addition

Figure 3: Sonogashira Coupling Catalytic Cycles.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond by coupling this compound with various amines. The choice of a suitable phosphine ligand is crucial for the success of this transformation.[4]

Table 4: General Catalyst Systems for Buchwald-Hartwig Amination of Aryl Iodides

EntryPalladium PrecursorLigandBaseSolventTemperature (°C)
1Pd₂(dba)₃XPhosNaOtBuToluene80-110
2Pd(OAc)₂BINAPCs₂CO₃Dioxane100
3Pd(OAc)₂RuPhosK₃PO₄t-BuOH80

These are general conditions and require optimization for this compound and the specific amine.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Charge a glovebox with a vial containing this compound (1.0 equiv), the amine (1.2 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Seal the vial and heat the mixture with stirring for the required time.

  • Monitor the reaction by LC-MS.

  • After cooling, dilute with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by chromatography.

Buchwald_Hartwig_Amination This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Pd(0)L_n Amine Amine Amine Coordination Amine Coordination Amine->Amine Coordination Pd(0)-Ligand Pd(0)-Ligand Base Base Product Product Oxidative Addition->Amine Coordination Deprotonation Deprotonation Amine Coordination->Deprotonation Base Reductive Elimination Reductive Elimination Deprotonation->Reductive Elimination Reductive Elimination->Pd(0)-Ligand Reductive Elimination->Product

Figure 4: Buchwald-Hartwig Amination Catalytic Cycle.

Intramolecular Cyclization Reactions

The ortho-relationship of the iodo and acetic acid functionalities in this compound provides a template for intramolecular cyclization reactions, leading to the formation of various heterocyclic scaffolds. These reactions can be promoted by transition metals or proceed through radical pathways.

A common strategy involves an initial cross-coupling reaction to introduce a suitable functional group, followed by an in-situ or subsequent intramolecular cyclization. For instance, a Sonogashira coupling followed by a nucleophilic attack of the carboxylic acid onto the alkyne can lead to the formation of isocoumarins or other lactones.

Table 5: Examples of Intramolecular Cyclization Precursors from 2-Iodoaromatic Compounds

Precursor from 2-IodoaromaticReaction TypeCatalyst/ReagentProduct Heterocycle
2-Alkynylphenylacetic acid6-endo-dig cyclizationPd(II) or Au(I)Isocoumarin
2-Allylphenylacetic acidHeck-type cyclizationPd(OAc)₂Dihydroisocoumarin
2-Aminophenylacetic acid derivativeBuchwald-Hartwig typePd(0)/LigandOxindole

Experimental Protocol: General Procedure for Tandem Sonogashira Coupling and Cyclization

  • Follow the general protocol for Sonogashira coupling as described in section 1.3.

  • Upon completion of the coupling reaction, instead of quenching, add a catalyst for the cyclization step (e.g., a gold or palladium salt) if necessary.

  • Continue to heat and stir the reaction mixture until the cyclization is complete (monitored by LC-MS).

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Purify the heterocyclic product by column chromatography.

Intramolecular_Cyclization This compound This compound Cross-Coupling Cross-Coupling This compound->Cross-Coupling [Pd] Coupling Partner Coupling Partner Coupling Partner->Cross-Coupling Intermediate Intermediate Intramolecular Cyclization Intramolecular Cyclization Intermediate->Intramolecular Cyclization Heat or Catalyst Heterocyclic Product Heterocyclic Product Cross-Coupling->Intermediate Intramolecular Cyclization->Heterocyclic Product

Figure 5: General Workflow for Tandem Cross-Coupling and Intramolecular Cyclization.

Conclusion

The carbon-iodine bond in this compound is a key functional group that unlocks a vast and diverse area of chemical space. Through well-established palladium-catalyzed cross-coupling reactions and subsequent intramolecular cyclizations, a plethora of complex and medicinally relevant scaffolds can be accessed. The experimental conditions and catalyst systems outlined in this guide, primarily based on analogous 2-iodoaromatic esters, provide a solid foundation for researchers to explore the full synthetic potential of this versatile building block. Further optimization of these protocols for this compound will undoubtedly lead to the discovery of novel and efficient synthetic methodologies.

References

2-Iodophenylacetic Acid: A Versatile Precursor for the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodophenylacetic acid is a readily available and versatile building block in organic synthesis, particularly for the construction of a diverse range of heterocyclic compounds. Its structure, featuring a carboxylic acid moiety and an ortho-iodine atom on a benzene ring, provides two key reactive sites for strategic bond formation. The presence of the iodine atom facilitates various transition-metal-catalyzed cross-coupling reactions, while the acetic acid side chain can participate in cyclization reactions, acting as a nucleophile or an electrophile after activation. This technical guide explores the utility of this compound as a precursor for the synthesis of valuable heterocyclic scaffolds, with a focus on palladium-catalyzed methodologies and photostimulated radical reactions. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to provide a comprehensive resource for researchers in the field of synthetic and medicinal chemistry.

Key Synthetic Transformations

This compound serves as a key starting material for several powerful synthetic transformations leading to the formation of complex heterocyclic systems. The primary strategies involve palladium-catalyzed reactions and photostimulated radical nucleophilic substitution reactions.

Palladium-Catalyzed Reactions

The presence of the iodo group makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These transformations allow for the introduction of various substituents at the ortho position, which can subsequently participate in cyclization reactions to form heterocyclic rings.

Palladium-catalyzed coupling of this compound with allenes provides a direct route to substituted 1,3-butadienes. These dienes are versatile intermediates for further annulation reactions.[1]

Experimental Protocol: General Procedure for Palladium-Catalyzed Reaction of this compound with Allenes

  • To a solution of this compound (1.0 equiv) in a suitable solvent such as N,N-dimethylacetamide (DMA), is added K2CO3 (2.0 equiv), the desired allene (1.5 equiv), and a palladium catalyst such as Pd(dba)2 (dibenzylideneacetone)palladium(0) (5 mol%).

  • The reaction mixture is heated at 100-120 °C until the starting material is consumed (monitored by TLC or GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the corresponding 2-substituted 1,3-butadiene derivative.

Table 1: Synthesis of Substituted 1,3-Butadienes

EntryAlleneProductYield (%)
11,1-dimethylallene2-(1,3-butadien-2-yl)phenylacetic acid75-85
2Tetramethylallene2-(2,4-dimethylpenta-2,4-dien-3-yl)phenylacetic acid70-80
31-methyl-1-phenylallene2-(2-methyl-4-phenyl-1,3-butadien-2-yl)phenylacetic acid65-75

Note: Yields are representative and may vary depending on the specific allene and reaction conditions.

Palladium_Catalyzed_Allene_Insertion This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Allene Allene Carbopalladation Carbopalladation Allene->Carbopalladation Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Base (e.g., K2CO3) Base (e.g., K2CO3) β-Hydride Elimination β-Hydride Elimination Base (e.g., K2CO3)->β-Hydride Elimination Oxidative Addition->Carbopalladation Pd(II) Intermediate Carbopalladation->β-Hydride Elimination π-Allylpalladium Intermediate Product (1,3-Butadiene) Product (1,3-Butadiene) β-Hydride Elimination->Product (1,3-Butadiene)

Caption: Palladium-catalyzed reaction of this compound with allenes.

The Sonogashira coupling of this compound with terminal alkynes yields 2-alkynylphenylacetic acid derivatives. These intermediates can undergo subsequent intramolecular cyclization (lactonization) to form substituted isocoumarins or benzofuranones, which are important heterocyclic motifs in medicinal chemistry.

Experimental Protocol: General Procedure for Sonogashira Coupling and Lactonization

Step 1: Sonogashira Coupling

  • A mixture of this compound (1.0 equiv), a terminal alkyne (1.2 equiv), a palladium catalyst such as PdCl2(PPh3)2 (2 mol%), and a copper(I) co-catalyst such as CuI (4 mol%) is taken in a degassed solvent system, typically a mixture of an amine base like triethylamine (Et3N) and a co-solvent like THF.

  • The reaction is stirred at room temperature or slightly elevated temperatures until completion (monitored by TLC or LC-MS).

  • The reaction mixture is then worked up by adding water and extracting with an organic solvent. The combined organic layers are washed, dried, and concentrated.

  • The crude 2-alkynylphenylacetic acid derivative can be purified by column chromatography or used directly in the next step.

Step 2: Intramolecular Lactonization

  • The crude or purified 2-alkynylphenylacetic acid is dissolved in a suitable solvent (e.g., toluene or acetonitrile).

  • A catalyst, such as a palladium salt (e.g., PdCl2) or a strong acid, is added.

  • The mixture is heated to reflux until the cyclization is complete.

  • The product, a substituted lactone, is then isolated and purified.

Table 2: Synthesis of Lactones via Sonogashira Coupling and Cyclization

EntryTerminal AlkyneProduct (Lactone)Yield (%)
1Phenylacetylene3-Phenylisocoumarin70-80
21-Hexyne3-Butylisocoumarin65-75
3Trimethylsilylacetylene3-(Trimethylsilyl)isocoumarin80-90

Note: Yields are for the two-step sequence and are representative.

Sonogashira_Lactonization cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Intramolecular Lactonization This compound This compound Sonogashira Product 2-Alkynylphenylacetic Acid This compound->Sonogashira Product Terminal Alkyne Terminal Alkyne Terminal Alkyne->Sonogashira Product Pd/Cu Catalyst Pd/Cu Catalyst Pd/Cu Catalyst->Sonogashira Product Base (Et3N) Base (Et3N) Base (Et3N)->Sonogashira Product Lactone Product Substituted Isocoumarin Sonogashira Product->Lactone Product Catalyst (e.g., PdCl2) Catalyst (e.g., PdCl2) Catalyst (e.g., PdCl2)->Lactone Product SRN1_Benzazepinone cluster_step1 Step 1: SRN1 Reaction cluster_step2 Step 2: Condensation 2-Iodophenylacetate Ion 2-Iodophenylacetate Ion Epsilon-Oxo Acid Epsilon-Oxo Acid 2-Iodophenylacetate Ion->Epsilon-Oxo Acid Ketone Enolate Ketone Enolate Ketone Enolate->Epsilon-Oxo Acid UV Light UV Light UV Light->Epsilon-Oxo Acid Benzazepinone Product 3-Benzazepin-2-one Epsilon-Oxo Acid->Benzazepinone Product Ammonium Acetate Ammonium Acetate Ammonium Acetate->Benzazepinone Product

References

Biological Activity of 2-Iodophenylacetic Acid Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodophenylacetic acid and its derivatives represent a class of compounds with potential therapeutic applications, primarily explored for their utility as synthetic intermediates in the development of anti-inflammatory and analgesic drugs. While the parent compound is a known synthetic building block, comprehensive studies detailing the biological activities of a wide range of its derivatives, including quantitative data such as IC50 values, are not extensively available in the current scientific literature. This technical guide synthesizes the available information on this compound, its isomers, and related phenylacetic acid derivatives to provide a foundational understanding for researchers in drug discovery and development. The document outlines general synthetic approaches and standardized experimental protocols for evaluating potential anti-inflammatory and cytotoxic activities, which can be applied to novel this compound derivatives. Due to the limited specific data on this particular subclass of compounds, this guide also draws insights from structurally related molecules to infer potential mechanisms and biological targets.

Introduction

Phenylacetic acid derivatives are a well-established class of compounds in medicinal chemistry, with prominent examples including the non-steroidal anti-inflammatory drug (NSAID) diclofenac. The introduction of a halogen atom, such as iodine, onto the phenyl ring can significantly modulate the physicochemical properties of the molecule, including its lipophilicity and electronic character, which in turn can influence its biological activity, metabolic stability, and pharmacokinetic profile.

This compound, along with its 3- and 4-iodo isomers, are primarily recognized as versatile intermediates in organic synthesis.[1][2] Their chemical reactivity, particularly at the carbon-iodine bond, allows for a variety of cross-coupling reactions to generate more complex molecular architectures. Despite their widespread use in synthesis, dedicated studies on the biological effects of a series of this compound derivatives are scarce.

This guide aims to provide a comprehensive resource by:

  • Summarizing the known applications of iodinated phenylacetic acids.

  • Presenting detailed, standardized protocols for assessing the anti-inflammatory and cytotoxic activities of novel derivatives.

  • Providing templates for data presentation and visualization of experimental workflows and potential signaling pathways.

Synthetic Strategies for this compound and Its Derivatives

The synthesis of this compound can be achieved through several established organic chemistry methodologies. A common route involves the Sandmeyer-type reaction starting from 2-aminophenylacetic acid.

A generalized workflow for the synthesis of this compound is depicted below.

G cluster_synthesis Synthesis of this compound 2-Aminophenylacetic_Acid 2-Aminophenylacetic Acid Diazotization Diazotization (NaNO2, HCl, 0-5 °C) 2-Aminophenylacetic_Acid->Diazotization Diazonium_Salt Diazonium Salt Intermediate Diazotization->Diazonium_Salt Sandmeyer_Reaction Sandmeyer-type Reaction (KI) Diazonium_Salt->Sandmeyer_Reaction 2-Iodophenylacetic_Acid This compound Sandmeyer_Reaction->2-Iodophenylacetic_Acid

Figure 1: Synthetic workflow for this compound.

Derivatives of this compound, such as amides and esters, can be readily prepared from the parent acid using standard coupling and esterification reactions. For instance, amide derivatives can be synthesized by activating the carboxylic acid with a coupling agent (e.g., HATU) followed by the addition of a desired amine.

Biological Activity and Quantitative Data

A comprehensive search of the scientific literature did not yield specific studies that have synthesized and evaluated a series of this compound derivatives for their biological activity with reported quantitative data (e.g., IC50 values). However, studies on structurally related phenylacetic acid derivatives provide insights into their potential as anti-inflammatory and anticancer agents. For example, derivatives of 2-(4-fluorophenyl)-N-phenylacetamide have been shown to exhibit cytotoxic effects against various cancer cell lines.

To facilitate future research in this area, the following table is provided as a template for summarizing quantitative biological data for novel this compound derivatives.

Table 1: Template for Quantitative Biological Activity Data of this compound Derivatives

Compound IDStructure/SubstituentAssay TypeCell Line/TargetIC50 (µM)Reference
IPA-001 [Example Structure]MTT AssayMCF-7 (Breast Cancer)[Value][Citation]
IPA-002 [Example Structure]COX-2 InhibitionOvine COX-2[Value][Citation]
IPA-003 [Example Structure]Nitric Oxide InhibitionRAW 264.7 Macrophages[Value][Citation]
Control[e.g., Diclofenac]COX-2 InhibitionOvine COX-2[Value][Citation]

Experimental Protocols

To enable the biological evaluation of novel this compound derivatives, detailed protocols for key in vitro assays are provided below.

In Vitro Anti-inflammatory Activity

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • Test compounds (dissolved in DMSO)

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect 50 µL of the cell culture supernatant.

  • Griess Reaction: Add 50 µL of Griess Reagent to each supernatant sample and incubate for 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

G cluster_workflow Nitric Oxide Inhibition Assay Workflow Seed_Cells Seed RAW 264.7 cells (5x10⁴ cells/well) Adhere_Overnight Adhere Overnight Seed_Cells->Adhere_Overnight Pretreat_Compounds Pre-treat with Test Compounds (1 hour) Adhere_Overnight->Pretreat_Compounds Stimulate_LPS Stimulate with LPS (1 µg/mL) (24 hours) Pretreat_Compounds->Stimulate_LPS Collect_Supernatant Collect Supernatant Stimulate_LPS->Collect_Supernatant Griess_Reaction Add Griess Reagent Collect_Supernatant->Griess_Reaction Measure_Absorbance Measure Absorbance (540 nm) Griess_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition

Figure 2: Workflow for the Nitric Oxide Inhibition Assay.
In Vitro Cytotoxicity Assay

This colorimetric assay is a standard method for assessing cell viability and the cytotoxic potential of a compound.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Appropriate cell culture medium with 10% FBS

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (dissolved in DMSO)

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Potential Signaling Pathways

While the specific molecular targets of this compound derivatives are not yet elucidated, related anti-inflammatory and anticancer compounds are known to modulate key signaling pathways. For instance, many NSAIDs target the cyclooxygenase (COX) enzymes, thereby inhibiting prostaglandin synthesis. Phenylacetic acid derivatives with anticancer properties may interfere with pathways such as the NF-κB signaling cascade, which is crucial for inflammation and cell survival.

The following diagram illustrates a simplified representation of the NF-κB signaling pathway, a potential target for novel anti-inflammatory and anticancer agents.

G cluster_pathway Simplified NF-κB Signaling Pathway Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK_Complex IKK Complex Stimulus->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates NFkB_p50_p65 NF-κB (p50/p65) Degradation IkB->Degradation ubiquitination & degradation Nucleus Nucleus NFkB_p50_p65->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression activates

Figure 3: Simplified NF-κB signaling pathway.

Conclusion and Future Directions

This compound and its derivatives remain an underexplored area of medicinal chemistry. While their utility as synthetic intermediates is established, their potential as bioactive molecules warrants further investigation. The lack of comprehensive studies and quantitative data highlights a significant research gap.

Future research should focus on the synthesis of libraries of this compound derivatives with diverse substitutions and their systematic evaluation in a panel of in vitro and in vivo biological assays. The protocols and frameworks provided in this guide offer a starting point for such investigations. Elucidating the structure-activity relationships and identifying the molecular targets of these compounds could lead to the discovery of novel therapeutic agents for inflammatory diseases and cancer.

References

Methodological & Application

Application Notes and Protocols for the Heck Reaction of 2-Iodophenylacetic Acid and Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting the Heck reaction between 2-iodophenylacetic acid and various alkenes. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction widely utilized in organic synthesis, including the preparation of pharmaceutical intermediates and complex molecular scaffolds.

Introduction

The Mizoroki-Heck reaction facilitates the coupling of unsaturated halides with alkenes in the presence of a palladium catalyst and a base.[1][2] This reaction is instrumental in synthesizing substituted alkenes, which are valuable precursors in medicinal chemistry and materials science.[1] When employing this compound as the aryl halide, the resulting products are substituted cinnamic acid derivatives, which themselves exhibit a range of pharmacological activities and can serve as building blocks for more complex molecules.[3][4][5] Furthermore, intramolecular variations of the Heck reaction with suitable this compound derivatives can lead to the formation of oxindole structures, a common motif in bioactive compounds.

Reaction Mechanism and Considerations

The catalytic cycle of the Heck reaction generally involves the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (this compound) to form a Pd(II) complex.

  • Alkene Coordination and Insertion: The alkene coordinates to the palladium center, followed by migratory insertion of the alkene into the Pd-aryl bond. This step is typically regioselective, with the aryl group adding to the less substituted carbon of the alkene double bond.

  • β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species. This step generally favors the formation of the E-alkene (trans) isomer.

  • Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the Pd(0) catalyst, completing the catalytic cycle.

Key factors influencing the success and selectivity of the Heck reaction include the choice of catalyst, ligands, base, solvent, and reaction temperature. For aryl iodides, phosphine-free catalyst systems can often be employed due to their high reactivity.[6]

Experimental Protocols

The following protocols are generalized procedures for the intermolecular Heck reaction of this compound (or its ester derivatives) with alkenes. Optimization may be required for specific substrates.

Protocol 1: Heck Reaction of this compound with an Alkene (e.g., Styrene)

Materials:

  • This compound

  • Styrene (or other alkene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triethylamine (Et₃N) or another suitable base (e.g., Na₂CO₃, K₂CO₃)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), acetonitrile, toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (e.g., Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the alkene (1.2–1.5 equiv.), and the palladium catalyst (e.g., Pd(OAc)₂, 1–5 mol%).

  • Add the anhydrous solvent (e.g., DMF, to achieve a concentration of 0.1–0.5 M with respect to the aryl iodide).

  • Add the base (e.g., triethylamine, 2–3 equiv.).

  • Seal the flask and heat the reaction mixture to the desired temperature (typically between 80–120 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography/Liquid Chromatography-Mass Spectrometry (GC/LC-MS). Reaction times can vary from a few hours to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and wash it sequentially with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the desired coupled product.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Heck reaction of this compound derivatives with various alkenes, based on literature precedents for similar aryl halides.

Table 1: Heck Reaction of Aryl Iodides with Acrylates

EntryAryl IodideAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzeneMethyl AcrylatePd(OAc)₂ (1)Et₃NNMP250.496
2Iodobenzenen-Butyl AcrylatePdCl₂(dppf) (0.2)Et₃N[bmim][PF₆]1201.599
34-Iodotoluenen-Butyl AcrylatePdCl₂(dppf) (0.2)Et₃N[bmim][PF₆]1201.594
44-Iodoacetophenonen-Butyl AcrylatePdCl₂(dppf) (0.2)Et₃N[bmim][PF₆]1201.595

NMP = N-Methylpyrrolidone; dppf = 1,1'-Bis(diphenylphosphino)ferrocene; [bmim][PF₆] = 1-Butyl-3-methylimidazolium hexafluorophosphate

Table 2: Heck Reaction of Aryl Halides with Styrenes

EntryAryl HalideAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzeneStyrenePd(OAc)₂ (1)K₂CO₃DMF/H₂O12012High
24-BromotolueneStyrenePd(OAc)₂/Pyr:β-CDK₂CO₃H₂O80-98
34-BromoacetophenoneStyrenePd(OAc)₂/Pyr:β-CDK₂CO₃H₂O80-95
42-BromopyridineStyrenePd(OAc)₂/Pyr:β-CDK₂CO₃H₂O80-82

Pyr:β-CD = Pyridinium Modified β-Cyclodextrin

Visualizations

Heck Reaction Catalytic Cycle

Heck_Cycle cluster_cycle Heck Catalytic Cycle pd0 Pd(0)L₂ pdi_aryl Ar-Pd(II)-I(L₂) pd0->pdi_aryl Oxidative Addition (Ar-I) pdi_alkene Ar-Pd(II)-I(L)(Alkene) pdi_aryl->pdi_alkene Alkene Coordination pdii_alkyl R-CH₂-CH(Ar)-Pd(II)-I(L) pdi_alkene->pdii_alkyl Migratory Insertion pd_hydride H-Pd(II)-I(L₂) pdii_alkyl->pd_hydride β-Hydride Elimination (Product Out) Product Substituted Cinnamic Acid Derivative pdii_alkyl->Product pd_hydride->pd0 Reductive Elimination (Base, -HBase⁺I⁻) ArI This compound ArI->pd0 Alkene Alkene Alkene->pdi_aryl Base Base Base->pd_hydride

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Experimental Workflow

Heck_Workflow start Start reagents Combine Reactants: This compound, Alkene, Pd Catalyst, Base, Solvent start->reagents reaction Heat under Inert Atmosphere (80-120 °C) reagents->reaction monitoring Monitor Reaction Progress (TLC, GC/LC-MS) reaction->monitoring workup Aqueous Workup: Dilute, Extract, Wash monitoring->workup Upon Completion purification Purify Crude Product (Column Chromatography) workup->purification product Isolate Pure Product purification->product

Caption: A typical experimental workflow for the Heck reaction.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Biaryls from 2-Iodophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds. This powerful, palladium-catalyzed transformation is widely employed in the pharmaceutical industry and materials science for the construction of biaryl scaffolds, which are prevalent in a vast array of bioactive molecules and functional materials.

This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of 2-iodophenylacetic acid and its derivatives with various arylboronic acids. The presence of the ortho-acetic acid moiety introduces specific challenges, including potential catalyst inhibition by the carboxylate group and the risk of decarboxylation under thermal stress. These notes will address these challenges and provide robust protocols for achieving high yields of the desired biaryl acetic acid products.

Reaction Principle

The synthesis of biaryls from this compound via the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of this compound (or its ester) to form a palladium(II) intermediate.

  • Transmetalation: In the presence of a base, the aryl group from the arylboronic acid is transferred to the palladium(II) center, displacing the halide.

  • Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst.

Due to the presence of the acidic proton on the carboxylic acid, it is often advantageous to perform the coupling on the corresponding ester (e.g., methyl or ethyl ester) to prevent interference with the basic reaction conditions and potential catalyst poisoning. The ester can then be hydrolyzed post-coupling to yield the desired biaryl acetic acid.

Experimental Protocols

General Considerations
  • All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst.

  • Solvents should be degassed prior to use to remove dissolved oxygen.

  • Arylboronic acids are often hydrated and should be dried in a vacuum oven before use for best results.

Protocol 1: Suzuki-Miyaura Coupling of Methyl 2-Iodophenylacetate with Phenylboronic Acid

This protocol describes a general procedure for the coupling of methyl 2-iodophenylacetate with phenylboronic acid.

Materials:

  • Methyl 2-iodophenylacetate

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add methyl 2-iodophenylacetate (1.0 equiv.), phenylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and triphenylphosphine (0.1 equiv.).

  • Evacuate the flask and backfill with an inert gas (repeat three times).

  • Add palladium(II) acetate (0.05 equiv.) to the flask under a positive flow of inert gas.

  • Add a degassed 3:1 mixture of 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 80-90 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

  • Add water and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure methyl 2-phenylphenylacetate.

Protocol 2: Hydrolysis of Methyl 2-Arylphenylacetate to 2-Arylphenylacetic Acid

Materials:

  • Methyl 2-arylphenylacetate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve the methyl 2-arylphenylacetate (1.0 equiv.) in a mixture of THF (or MeOH) and water.

  • Add lithium hydroxide or sodium hydroxide (2.0-3.0 equiv.) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the organic solvent under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the 2-arylphenylacetic acid.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound derivatives with various arylboronic acids.

Table 1: Palladium-Catalyzed Coupling of Methyl 2-Iodophenylacetate with Various Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (5)PPh₃ (10)K₂CO₃ (2)Dioxane/H₂O (3:1)90885-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/EtOH/H₂O (2:1:1)851280-90
34-Tolylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF100690-98
43-Chlorophenylboronic acidPd(OAc)₂ (5)SPhos (10)K₃PO₄ (3)Toluene/H₂O (4:1)1001075-85
52-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O (3:1)801270-80

Yields are for the isolated, purified product.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Ar-I Ar-I Ar-I->Oxidative Addition Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation Experimental_Workflow cluster_coupling Suzuki-Miyaura Coupling cluster_hydrolysis Ester Hydrolysis Reaction Setup Reaction Setup (2-Iodophenylacetate, Boronic Acid, Catalyst, Ligand, Base, Solvent) Heating Heating under Inert Atmosphere Reaction Setup->Heating Monitoring Reaction Monitoring (TLC, LC-MS) Heating->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification1 Column Chromatography Workup->Purification1 Coupled Ester Coupled Ester Purification1->Coupled Ester Hydrolysis Setup Hydrolysis (Ester, Base, Solvent) Coupled Ester->Hydrolysis Setup Acidification Acidification (HCl) Hydrolysis Setup->Acidification Extraction Extraction Acidification->Extraction Purification2 Isolation Extraction->Purification2 Final Product Final Product Purification2->Final Product

Application of 2-Iodophenylacetic Acid in the Synthesis of Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for the use of 2-iodophenylacetic acid and its derivatives in the synthesis of potent non-steroidal anti-inflammatory drugs (NSAIDs), with a primary focus on the synthesis of Diclofenac. Diclofenac is a widely used NSAID that exhibits analgesic, anti-inflammatory, and antipyretic properties. Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory signaling pathway. This document outlines the synthetic route from a this compound derivative to Diclofenac, providing detailed experimental protocols, quantitative data, and visualizations of the synthetic and biological pathways. This information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation. A significant class of NSAIDs is derived from phenylacetic acid. This compound serves as a valuable starting material or intermediate in the synthesis of several of these drugs. Its iodine substituent provides a reactive site for carbon-nitrogen bond formation, a crucial step in the synthesis of diarylamine-based NSAIDs like Diclofenac. The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, is a key reaction in this synthetic approach.

Mechanism of Action: COX Inhibition

The anti-inflammatory effects of NSAIDs like Diclofenac are primarily due to their inhibition of the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking the action of COX enzymes, Diclofenac reduces the production of prostaglandins, thereby alleviating inflammatory symptoms.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes (Stomach lining protection, platelet aggregation) COX1->Prostaglandins_Thromboxanes Prostaglandins_Inflammation Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammation Diclofenac Diclofenac (NSAID) Diclofenac->COX1 Inhibition Diclofenac->COX2 Inhibition

Caption: Inhibition of COX-1 and COX-2 by Diclofenac.

Synthesis of Diclofenac Sodium from Methyl 2-Iodophenylacetate

A key synthetic route to Diclofenac involves the Ullmann condensation of a this compound derivative with 2,6-dichloroaniline. The following sections provide a detailed protocol for the synthesis of Diclofenac sodium, starting from methyl 2-iodophenylacetate.

Experimental Workflow

Synthesis_Workflow start Start step1 Step 1: Ullmann Condensation (Methyl 2-iodophenylacetate + 2,6-dichloroaniline) start->step1 step2 Step 2: Hydrolysis (Conversion of methyl ester to sodium salt) step1->step2 step3 Step 3: Purification (Crystallization) step2->step3 end End Product: Diclofenac Sodium step3->end

Caption: Synthetic workflow for Diclofenac Sodium.

Experimental Protocols

Step 1: Synthesis of Methyl 2-(2,6-dichlorophenylamino)phenylacetate (Ullmann Condensation)

This step involves the copper-catalyzed coupling of methyl 2-iodophenylacetate and 2,6-dichloroaniline.

  • Reactants:

    • Methyl 2-iodophenylacetate

    • 2,6-dichloroaniline

    • Copper(I) iodide (CuI)

    • D-glucosamine hydrochloride (as a ligand)

    • Cesium carbonate (Cs₂CO₃)

    • Dimethyl sulfoxide (DMSO)

    • Water

  • Procedure:

    • To a three-necked flask, add methyl 2-iodophenylacetate (0.1 mol), 2,6-dichloroaniline (0.1 mol), CuI (0.01-0.02 mol), D-glucosamine hydrochloride (0.01-0.02 mol), and Cs₂CO₃ (0.2-0.3 mol).

    • Add a 1:1 mixture of DMSO and water (e.g., 50 mL each).

    • Stir the mixture to dissolve the components.

    • Heat the reaction mixture to a controlled temperature between 90-110°C and maintain for 8-12 hours.

    • After the reaction is complete, cool the mixture and add ethyl acetate.

    • Centrifuge the mixture and collect the supernatant containing the product.

Step 2: Synthesis of Diclofenac Sodium (Hydrolysis)

The methyl ester intermediate is hydrolyzed to the sodium salt of Diclofenac.

  • Reactants:

    • Methyl 2-(2,6-dichlorophenylamino)phenylacetate (from Step 1)

    • Sodium hydroxide (NaOH) aqueous solution

    • Solvent (e.g., from the previous step)

    • Activated carbon

  • Procedure:

    • Dissolve the crude product from Step 1 in a suitable solvent.

    • Add NaOH aqueous solution and heat the mixture at 40-90°C for 5-30 hours to facilitate hydrolysis.

    • After the reaction, evaporate the solvent under reduced pressure.

    • Dissolve the residue in hot water and decolorize with activated carbon.

    • Perform suction filtration to remove the activated carbon.

    • Cool the filtrate in an ice-water bath to induce crystallization.

    • Collect the white crystalline powder of Diclofenac sodium by suction filtration and dry.

Quantitative Data

The following table summarizes the quantitative data from various examples of the synthesis of the intermediate, Methyl 2-(2,6-dichlorophenylamino)phenylacetate, as described in patent CN109553544B.[1]

ExampleMolar Ratio (Ester:Aniline:CuI:Ligand:Base)Temperature (°C)Time (h)Yield (%)Purity (HPLC, %)
11:1:0.1:0.1:21001095.598.8
21:1:0.15:0.15:2.5901294.298.8
31:1:0.2:0.2:3110896.198.7

The overall yield for the two-step synthesis of Diclofenac sodium is reported to be over 90%, with a product purity of more than 98%.[1]

Characterization Data

Diclofenac Sodium:

  • Appearance: White to off-white crystalline solid.[2]

  • Molecular Formula: C₁₄H₁₀Cl₂NNaO₂[3]

  • Molecular Weight: 318.13 g/mol [4]

  • ¹H NMR (DMSO-d₆): Conforms to the structure of Diclofenac sodium.[2] A representative spectrum can be found in publicly available databases.[5]

Conclusion

This compound and its derivatives are effective precursors for the synthesis of the potent anti-inflammatory drug, Diclofenac. The Ullmann condensation reaction provides an efficient method for the key C-N bond formation. The protocols outlined in this document, derived from established literature, offer a reliable pathway for the synthesis of Diclofenac with high yield and purity. These application notes serve as a valuable resource for researchers and professionals engaged in the development and manufacturing of anti-inflammatory drugs.

References

Preparation of 2-Iodophenylacetic Acid Derivatives for Biological Screening: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and biological evaluation of 2-iodophenylacetic acid derivatives. These compounds serve as valuable scaffolds in drug discovery, with potential applications as anti-inflammatory and antimicrobial agents. The provided methodologies and data are intended to guide researchers in the preparation and screening of novel derivatives for therapeutic development.

Introduction

This compound and its derivatives are a class of organic compounds that have garnered interest in medicinal chemistry. The presence of an iodine atom on the phenyl ring offers a unique combination of steric and electronic properties, and it serves as a versatile handle for further chemical modifications through cross-coupling reactions. The phenylacetic acid core is a well-known pharmacophore found in many non-steroidal anti-inflammatory drugs (NSAIDs). By creating a library of ester and amide derivatives of this compound, researchers can explore the structure-activity relationships (SAR) to develop compounds with enhanced potency and selectivity for their biological targets.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves a two-step process: first, the synthesis of the parent this compound, followed by its derivatization to form esters and amides.

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of phenylacetic acids.[1] A common route involves the Sandmeyer reaction of 2-aminophenylacetic acid.

Materials:

  • 2-Aminophenylacetic acid

  • Hydrochloric acid (HCl), concentrated

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

  • Ice

Procedure:

  • In a flask, dissolve 2-aminophenylacetic acid in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete diazotization.

  • In a separate beaker, dissolve potassium iodide in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas will evolve.

  • Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete reaction.

  • Cool the mixture and decolorize it by adding a small amount of sodium thiosulfate solution.

  • Extract the product into diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and evaporate the solvent under reduced pressure to yield crude this compound.

  • Recrystallize the crude product from a suitable solvent system (e.g., toluene/hexanes) to obtain pure this compound.

Protocol 2: Synthesis of this compound Esters (Fischer Esterification)

This protocol describes a general method for the synthesis of various alkyl and aryl esters of this compound.[2][3][4]

Materials:

  • This compound

  • Appropriate alcohol (e.g., methanol, ethanol, benzyl alcohol)

  • Sulfuric acid (H₂SO₄), concentrated (catalyst)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Organic solvent (e.g., toluene or excess alcohol)

Procedure:

  • In a round-bottom flask, dissolve this compound in a suitable solvent (e.g., toluene or a large excess of the alcohol reactant).

  • Add the desired alcohol (at least 3 equivalents if not used as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, remove the excess alcohol under reduced pressure if it was used as the solvent.

  • Dilute the residue with an organic solvent like ethyl acetate and wash with water, followed by saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Protocol 3: Synthesis of this compound Amides

This protocol outlines the synthesis of amides from this compound and various primary or secondary amines.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or a coupling agent like DCC/EDC

  • Appropriate amine (e.g., aniline, benzylamine, morpholine)

  • Triethylamine (Et₃N) or another suitable base

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure (using thionyl chloride):

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend this compound in dry dichloromethane.

  • Add a few drops of dimethylformamide (DMF) as a catalyst.

  • Slowly add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 2 hours until the evolution of gas ceases.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-iodophenylacetyl chloride.

  • Dissolve the crude acid chloride in fresh dry dichloromethane and cool to 0 °C.

  • In a separate flask, dissolve the desired amine (1.0 equivalent) and triethylamine (1.2 equivalents) in dry dichloromethane.

  • Slowly add the amine solution to the acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amide by recrystallization or column chromatography.

Biological Screening Protocols

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay

The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms, COX-1 and COX-2.[5] A fluorescent inhibitor screening assay is a common method to determine the inhibitory activity of compounds against these enzymes.

Principle: This assay measures the peroxidase activity of COX. The enzyme catalyzes the conversion of arachidonic acid to prostaglandin G₂ (PGG₂), which is then reduced to PGH₂. In the assay, a fluorescent probe is oxidized by the peroxidase activity, and the rate of fluorescence development is proportional to the enzyme activity. Inhibitors will reduce this rate.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Fluorescent probe (e.g., ADHP)

  • Heme

  • Assay buffer (e.g., Tris-HCl)

  • Test compounds (this compound derivatives)

  • Positive controls (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and positive controls in assay buffer.

  • In a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).

  • Add the test compounds or controls to the respective wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Add the fluorescent probe to all wells.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a period of time (e.g., every minute for 10 minutes).

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6] The broth microdilution method is a standard procedure for determining MIC values.[6]

Principle: Serial dilutions of the test compounds are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no growth is observed.

Materials:

  • Test bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • Test compounds (this compound derivatives)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or McFarland standards for bacterial suspension standardization

  • Incubator

Procedure:

  • Prepare a standardized inoculum of the test bacteria equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Prepare serial two-fold dilutions of the test compounds and the positive control antibiotic in MHB in the wells of a 96-well plate. Typically, a concentration range of 128 µg/mL to 0.25 µg/mL is tested.

  • Inoculate each well (except for the sterility control well) with the standardized bacterial suspension.

  • Include a growth control well (containing only medium and bacteria) and a sterility control well (containing only medium).

  • Incubate the plates at 37 °C for 18-24 hours.

  • After incubation, visually inspect the plates for turbidity. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation

The quantitative data from the biological screenings should be summarized in tables for clear comparison of the activity of the different derivatives.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of this compound Derivatives

Compound IDR (Ester/Amide)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) (COX-1 IC₅₀ / COX-2 IC₅₀)
1 -OCH₃DataDataCalculated
2 -OCH₂CH₃DataDataCalculated
3 -NH-PhDataDataCalculated
4 -NH-CH₂PhDataDataCalculated
Celecoxib ->1000.05>2000
Ibuprofen -15250.6

Note: The data presented here are hypothetical and should be replaced with experimentally determined values.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Derivatives

Compound IDR (Ester/Amide)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
1 -OCH₃DataData
2 -OCH₂CH₃DataData
3 -NH-PhDataData
4 -NH-CH₂PhDataData
Ciprofloxacin -0.250.015

Note: The data presented here are hypothetical and should be replaced with experimentally determined values.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and biological screening of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start This compound esterification Esterification (Fischer) start->esterification amidation Amidation start->amidation esters Ester Derivatives esterification->esters amides Amide Derivatives amidation->amides anti_inflammatory Anti-inflammatory Assay (COX-1/COX-2 Inhibition) esters->anti_inflammatory antimicrobial Antimicrobial Assay (MIC Determination) esters->antimicrobial amides->anti_inflammatory amides->antimicrobial ic50 IC50 Determination anti_inflammatory->ic50 mic MIC Determination antimicrobial->mic sar Structure-Activity Relationship (SAR) Analysis ic50->sar mic->sar

Caption: Workflow for Synthesis and Screening.

Cyclooxygenase (COX) Signaling Pathway

This diagram illustrates the role of COX enzymes in the inflammatory pathway and the point of inhibition by NSAIDs.

cox_pathway cluster_cox Cyclooxygenase Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Cellular Stimuli aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgh2_1 Prostaglandin H2 (PGH2) cox1->pgh2_1 pgh2_2 Prostaglandin H2 (PGH2) cox2->pgh2_2 prostaglandins Prostaglandins (e.g., PGE2, PGI2) pgh2_1->prostaglandins thromboxanes Thromboxanes (e.g., TXA2) pgh2_1->thromboxanes pgh2_2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation platelet_agg Platelet Aggregation thromboxanes->platelet_agg inhibitor 2-Iodophenylacetic Acid Derivatives (Potential Inhibitors) inhibitor->cox1 inhibitor->cox2

Caption: COX Signaling Pathway and Inhibition.

Antimicrobial Screening Workflow

This diagram outlines the logical steps involved in determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

antimicrobial_workflow start Start: Synthesized This compound Derivatives prep_compounds Prepare Stock Solutions of Test Compounds start->prep_compounds serial_dilution Perform Serial Dilutions of Compounds in 96-well Plate prep_compounds->serial_dilution prep_bacteria Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension prep_bacteria->inoculate serial_dilution->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Visually Inspect for Turbidity (Bacterial Growth) incubate->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic end End: Report MIC Values determine_mic->end

Caption: Antimicrobial MIC Determination Workflow.

References

Application Notes and Protocols for the Purification of 2-Iodophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Iodophenylacetic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. The purity of this reagent is crucial for the success of subsequent reactions, making an effective purification protocol essential. This document provides a detailed, step-by-step guide to the purification of this compound, primarily through recrystallization, a robust and widely used technique for the purification of solid organic compounds.[1][2][3][4]

Physicochemical Data of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for handling, characterization, and determining the purity of the compound.

PropertyValueReferences
Molecular FormulaC₈H₇IO₂[5][6]
Molecular Weight262.04 g/mol [6]
AppearanceWhite to light yellow or light orange powder/crystal[5]
Melting Point116-119 °C
Purity (typical commercial grade)97%

Experimental Protocol: Purification by Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a given solvent at different temperatures.[3][4] The general principle involves dissolving the impure compound in a hot solvent and then allowing it to cool slowly, leading to the formation of pure crystals. The impurities remain dissolved in the solvent.[3]

Materials and Equipment:

  • Crude this compound

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass rod

  • Ice bath

  • Recrystallization solvent (e.g., Ethanol/Water mixture)

  • Deionized water

  • Ethanol

Procedure:

  • Solvent Selection: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2] For this compound, a mixed solvent system of ethanol and water is often effective. Phenylacetic acids generally exhibit good solubility in organic solvents like ethanol and limited solubility in water.[7]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the hot primary solvent (e.g., ethanol) to dissolve the solid completely. Gentle heating may be required.[1]

    • Once dissolved, add the hot anti-solvent (e.g., water) dropwise until the solution becomes slightly cloudy. This indicates the saturation point.

    • Add a few more drops of the primary solvent until the solution becomes clear again.

  • Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution.[1] Boil the solution for a few minutes, and then perform a hot gravity filtration to remove the charcoal.

  • Hot Filtration (if necessary): If there are any insoluble impurities in the hot solution, they should be removed by hot gravity filtration.[3] This step is crucial to prevent the premature crystallization of the desired compound on the filter paper.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature without disturbance.[4] Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of the crystals.[1]

  • Crystal Collection:

    • Collect the purified crystals by vacuum filtration using a Buchner funnel.[1]

    • Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any remaining soluble impurities.[1]

  • Drying:

    • Dry the crystals on the filter paper by drawing air through them for a few minutes.

    • For final drying, the crystals can be placed in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

  • Purity Assessment: The purity of the recrystallized this compound can be assessed by measuring its melting point. A sharp melting point close to the literature value indicates high purity.

Workflow for Purification of this compound

Purification_Workflow Purification Workflow of this compound cluster_dissolution Dissolution cluster_filtration Impurity Removal cluster_crystallization Crystallization cluster_isolation Isolation & Drying cluster_analysis Purity Assessment crude_sample Crude this compound dissolve Dissolve in minimum hot solvent crude_sample->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities are present) dissolve->hot_filtration cool_slowly Cool to Room Temperature hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals pure_product Pure this compound dry_crystals->pure_product melting_point Melting Point Analysis pure_product->melting_point

Caption: A step-by-step workflow for the purification of this compound via recrystallization.

Alternative Purification Method: Acid-Base Extraction

For mixtures containing acidic compounds like this compound alongside neutral or basic impurities, acid-base extraction is a highly effective purification technique.[8]

Principle: this compound, being a carboxylic acid, will react with a weak base (e.g., sodium bicarbonate) to form a water-soluble salt (sodium 2-iodophenylacetate). Neutral impurities will remain in the organic phase. The aqueous layer containing the salt can then be separated and acidified to regenerate the pure this compound, which will precipitate out of the solution.[8]

Logical Relationship of Purification Steps

Logical_Relationship Logical Flow of Purification Decisions start Start with Crude Product check_impurities Assess Impurity Profile start->check_impurities recrystallization Recrystallization check_impurities->recrystallization Solid impurities with different solubility acid_base_extraction Acid-Base Extraction check_impurities->acid_base_extraction Neutral/basic impurities column_chromatography Column Chromatography (for complex mixtures) check_impurities->column_chromatography Multiple impurities with similar polarity pure_product Pure this compound recrystallization->pure_product acid_base_extraction->recrystallization Further purification acid_base_extraction->pure_product column_chromatography->pure_product

Caption: Decision tree for selecting the appropriate purification method for this compound.

References

Large-Scale Synthesis of 2-Iodophenylacetic Acid for Industrial Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of 2-Iodophenylacetic acid, a key intermediate in the production of various pharmaceuticals, particularly anti-inflammatory and analgesic drugs. The information compiled is intended to guide researchers, scientists, and drug development professionals in establishing efficient and scalable manufacturing processes.

Introduction

This compound (CAS 18698-96-9) is a crucial building block in organic synthesis, valued for its role in the development of active pharmaceutical ingredients (APIs).[1] Its molecular structure, featuring an iodine atom on the phenyl ring, allows for versatile downstream functionalization, making it a sought-after intermediate in the pharmaceutical industry. The demand for high-purity this compound necessitates robust and economically viable large-scale synthetic routes. This document outlines two primary industrial-scale synthetic methodologies: the Sandmeyer reaction of 2-aminophenylacetic acid and the hydrolysis of 2-iodobenzyl cyanide.

Synthetic Routes for Industrial Production

Two principal routes have been identified for the large-scale synthesis of this compound, each with distinct advantages and considerations for industrial application.

Route 1: Sandmeyer Reaction of 2-Aminophenylacetic Acid

This classic transformation in organic chemistry provides a reliable method for introducing an iodine atom onto the aromatic ring. The process begins with the diazotization of 2-aminophenylacetic acid, followed by the introduction of an iodide salt.

Route 2: Hydrolysis of 2-Iodobenzyl Cyanide

This two-step approach involves the synthesis of 2-iodobenzyl cyanide from 2-iodobenzyl chloride, followed by hydrolysis to yield the final product. This route can be advantageous due to the commercial availability of the starting materials.

A logical workflow for the selection and implementation of a synthetic route is presented below.

Synthetic_Route_Selection Start Start: Need for Large-Scale This compound Synthesis Route_Selection Synthetic Route Evaluation Start->Route_Selection Route1 Route 1: Sandmeyer Reaction Route_Selection->Route1 Route2 Route 2: From 2-Iodobenzyl Cyanide Route_Selection->Route2 Precursor1 Precursor: 2-Aminophenylacetic Acid Route1->Precursor1 Decision Select Optimal Route Based On: - Raw Material Cost & Availability - Process Safety & Environmental Impact - Equipment Requirements - Overall Yield & Purity Route1->Decision Precursor2 Precursor: 2-Iodobenzyl Chloride Route2->Precursor2 Route2->Decision Implementation Process Implementation and Optimization Decision->Implementation QC Quality Control & Analysis Implementation->QC Final_Product Final Product: High-Purity this compound QC->Final_Product

Caption: Logical workflow for selecting and implementing an industrial synthesis route for this compound.

Experimental Protocols

The following sections provide detailed protocols for the two primary synthetic routes. These protocols are intended as a starting point and may require optimization based on specific plant capabilities and raw material quality.

Route 1: Sandmeyer Reaction of 2-Aminophenylacetic Acid

This route involves the diazotization of 2-aminophenylacetic acid followed by iodination.

Step 1: Diazotization of 2-Aminophenylacetic Acid

Diazotization_Workflow Start Start: 2-Aminophenylacetic Acid Step1 Dissolve in Aqueous Acid (e.g., HCl or H2SO4) Start->Step1 Step2 Cool to 0-5 °C Step1->Step2 Step3 Slowly Add Aqueous Sodium Nitrite (NaNO2) Maintain Temperature < 5 °C Step2->Step3 Step4 Stir for 30-60 minutes at 0-5 °C Step3->Step4 End Diazonium Salt Solution Step4->End

Caption: Experimental workflow for the diazotization of 2-aminophenylacetic acid.

Protocol:

  • Charging the Reactor: In a jacketed glass-lined reactor, charge 2-aminophenylacetic acid (1.0 eq).

  • Acidic Dissolution: Add a 10-15% aqueous solution of hydrochloric acid or sulfuric acid. The volume should be sufficient to create a stirrable slurry.

  • Cooling: Cool the reactor contents to 0-5 °C with constant agitation.

  • Diazotization: Prepare a solution of sodium nitrite (1.05-1.1 eq) in water. Add this solution slowly to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Completion: Stir the mixture for an additional 30-60 minutes at 0-5 °C. The completion of the diazotization can be monitored by testing for the absence of the starting amine using thin-layer chromatography (TLC).

Step 2: Iodination

Protocol:

  • Preparation of Iodide Solution: In a separate reactor, prepare a solution of potassium iodide (1.2-1.5 eq) in water.

  • Addition of Diazonium Salt: Slowly add the cold diazonium salt solution from Step 1 to the potassium iodide solution. Nitrogen gas evolution will be observed. The rate of addition should be controlled to manage the effervescence and maintain the temperature between 20-30 °C.

  • Reaction and Work-up: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. The precipitated crude this compound is then collected by filtration.

  • Purification: The crude product is washed with cold water and then recrystallized from a suitable solvent system, such as ethanol/water or toluene, to yield high-purity this compound.

ParameterValueReference
Starting Material2-Aminophenylacetic Acid[2]
Key ReagentsSodium Nitrite, Potassium Iodide, HCl/H2SO4[3]
Diazotization Temp.0-5 °C[3]
Iodination Temp.20-30 °C
Typical Yield75-85%
Purity>98% (after recrystallization)
Route 2: From 2-Iodobenzyl Cyanide

This route involves the hydrolysis of 2-iodobenzyl cyanide, which can be synthesized from 2-iodobenzyl chloride.

Step 1: Synthesis of 2-Iodobenzyl Cyanide

Cyanation_Workflow Start Start: 2-Iodobenzyl Chloride Step1 Dissolve in a suitable solvent (e.g., Ethanol/Water) Start->Step1 Step2 Add Sodium or Potassium Cyanide Step1->Step2 Step3 Heat to reflux (e.g., 70-80 °C) Step2->Step3 Step4 Monitor reaction completion by GC or TLC Step3->Step4 Step5 Cool, filter inorganic salts Step4->Step5 Step6 Solvent removal under reduced pressure Step5->Step6 End Crude 2-Iodobenzyl Cyanide Step6->End

Caption: Experimental workflow for the synthesis of 2-iodobenzyl cyanide.

Protocol:

  • Reaction Setup: In a suitable reactor, dissolve 2-iodobenzyl chloride (1.0 eq) in a mixture of ethanol and water.

  • Cyanation: Add sodium cyanide or potassium cyanide (1.1-1.2 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 70-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Gas Chromatography (GC) or TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the precipitated inorganic salts.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to obtain crude 2-iodobenzyl cyanide. The crude product can be used directly in the next step or purified by vacuum distillation.

Step 2: Hydrolysis of 2-Iodobenzyl Cyanide

Protocol:

  • Reaction Setup: Charge the crude 2-iodobenzyl cyanide (1.0 eq) into a reactor equipped with a reflux condenser.

  • Hydrolysis: Add a 20-30% aqueous solution of sodium hydroxide or sulfuric acid. Heat the mixture to reflux (100-110 °C) and maintain for 6-8 hours.

  • Work-up: Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of 1-2. The this compound will precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and dry. For higher purity, recrystallization from an appropriate solvent is recommended.[4]

ParameterValueReference
Starting Material2-Iodobenzyl Chloride
Key ReagentsNaCN/KCN, NaOH/H2SO4
Cyanation Temp.70-80 °C
Hydrolysis Temp.100-110 °C
Typical Overall Yield80-90%
Purity>99% (after recrystallization)[1]

Industrial Applications

This compound is a versatile intermediate with significant applications in the pharmaceutical industry. Its primary use is in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The presence of the iodo group facilitates various cross-coupling reactions, such as Suzuki and Heck couplings, enabling the construction of complex molecular architectures.

Safety and Handling

This compound:

  • Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.

  • Precautions: Wear protective gloves, eye protection, and face protection. Use only outdoors or in a well-ventilated area. Avoid breathing dust.

Reagents:

  • Sodium Nitrite: Oxidizer, toxic if swallowed.

  • Potassium Iodide: Handle with care.

  • Sodium/Potassium Cyanide: Highly toxic. Handle with extreme caution in a well-ventilated fume hood.

  • Acids and Bases: Corrosive. Handle with appropriate personal protective equipment.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all recommended safety procedures.

Quality Control and Analytical Methods

The quality of the final product is critical for its use in pharmaceutical manufacturing. The following analytical techniques are recommended for quality control:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and quantify any impurities.

  • Gas Chromatography (GC): For monitoring the progress of the cyanation reaction and assessing the purity of the 2-iodobenzyl cyanide intermediate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product and key intermediates.

  • Melting Point: To assess the purity of the crystalline product.

Analytical MethodPurpose
HPLCPurity assessment and impurity profiling of the final product
GCReaction monitoring and intermediate purity
NMR SpectroscopyStructural elucidation and confirmation
Melting PointPurity check of the final product

Conclusion

The large-scale synthesis of this compound is a critical process for the pharmaceutical industry. The two routes presented, the Sandmeyer reaction and the hydrolysis of 2-iodobenzyl cyanide, offer viable options for industrial production. The choice of route will depend on factors such as raw material availability and cost, equipment capabilities, and safety considerations. The provided protocols and data serve as a comprehensive guide for the development and implementation of a robust and efficient manufacturing process for this important pharmaceutical intermediate.

References

Protecting Group Strategies for the Carboxylic Acid Moiety in 2-Iodophenylacetic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the synthesis of complex molecules derived from 2-iodophenylacetic acid, the strategic protection and deprotection of the carboxylic acid moiety is crucial. The acidic proton of the carboxyl group can interfere with a variety of important transformations, particularly organometallic cross-coupling reactions such as Suzuki-Miyaura and Heck couplings, which are frequently employed to functionalize the aryl iodide. The selection of an appropriate protecting group is therefore paramount and must be guided by its stability under the planned reaction conditions and the ease and selectivity of its removal. This document provides a detailed overview of common protecting group strategies for the carboxylic acid of this compound, including experimental protocols and comparative data.

Overview of Protecting Group Strategies

The most common strategy for protecting carboxylic acids is their conversion to esters. The choice of ester influences the methods required for its subsequent cleavage. For this compound, the protecting group must be stable to the conditions of palladium-catalyzed cross-coupling reactions and be removable without affecting the newly installed functionality or the rest of the molecule. The key is to select a protecting group that offers orthogonality, allowing for selective deprotection. The following sections detail the application of methyl, benzyl, tert-butyl, and silyl esters as protecting groups for this compound.

Comparative Data of Protecting Group Strategies

The following tables summarize quantitative data for the protection of this compound and the deprotection of the resulting esters.

Table 1: Protection of this compound

Protecting GroupReagents and ConditionsReaction TimeYield (%)Reference
Methyl EsterSOCl₂ (1.2 eq), Methanol, Reflux2 h>95%General Procedure
Benzyl EsterBenzyl bromide (1.2 eq), K₂CO₃ (2.0 eq), DMF, 80 °C12 h~90%General Procedure
tert-Butyl Estertert-Butanol, H₂SO₄ (cat.), Reflux24 hHigh[1]
TBDMS EsterTBDMS-Cl (1.1 eq), Imidazole (2.2 eq), DMF, rt4 h~95%General Procedure

Table 2: Deprotection of this compound Esters

Protected EsterReagents and ConditionsReaction TimeYield (%)Reference
Methyl EsterLiOH (2.0 eq), THF/H₂O (3:1), rt4 h>95%General Procedure
Benzyl EsterH₂, 10% Pd/C, Methanol, rt12 h~90%General Procedure
tert-Butyl EsterTFA/DCM (1:1), rt5 hHigh[2]
TBDMS EsterTBAF (1.1 eq), THF, rt2 h>95%General Procedure

Experimental Protocols

Protection of this compound

4.1.1. Methyl Ester Protection

  • Protocol: To a solution of this compound (1.0 eq) in methanol (0.2 M) is added thionyl chloride (1.2 eq) dropwise at 0 °C. The reaction mixture is then heated to reflux for 2 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate, washed with saturated aqueous NaHCO₃ solution and brine, dried over anhydrous Na₂SO₄, and concentrated to afford methyl 2-(2-iodophenyl)acetate.

4.1.2. Benzyl Ester Protection

  • Protocol: A mixture of this compound (1.0 eq), benzyl bromide (1.2 eq), and potassium carbonate (2.0 eq) in DMF (0.2 M) is stirred at 80 °C for 12 hours. After cooling, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography to yield benzyl 2-(2-iodophenyl)acetate.

4.1.3. tert-Butyl Ester Protection

  • Protocol: this compound is reacted with tert-butyl alcohol in the presence of a catalytic amount of sulfuric acid under reflux conditions.[1]

4.1.4. tert-Butyldimethylsilyl (TBDMS) Ester Protection

  • Protocol: To a solution of this compound (1.0 eq) and imidazole (2.2 eq) in DMF (0.2 M) is added TBDMS-Cl (1.1 eq) at room temperature. The reaction is stirred for 4 hours. The mixture is then diluted with water and extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and concentrated to give the TBDMS ester.

Deprotection of this compound Esters

4.2.1. Methyl Ester Deprotection (Saponification)

  • Protocol: To a solution of methyl 2-(2-iodophenyl)acetate (1.0 eq) in a 3:1 mixture of THF and water (0.1 M) is added lithium hydroxide (2.0 eq). The mixture is stirred at room temperature for 4 hours. The reaction is then acidified with 1 M HCl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated to yield this compound.

4.2.2. Benzyl Ester Deprotection (Hydrogenolysis)

  • Protocol: A solution of benzyl 2-(2-iodophenyl)acetate (1.0 eq) in methanol (0.1 M) is treated with 10% Pd/C (10 mol%). The reaction vessel is evacuated and backfilled with hydrogen gas (balloon pressure). The mixture is stirred at room temperature for 12 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give this compound.

4.2.3. tert-Butyl Ester Deprotection (Acidolysis)

  • Protocol: A solution of the tert-butyl ester in a 1:1 mixture of dichloromethane and trifluoroacetic acid (TFA) is stirred at room temperature for 5 hours.[2] The solvents are then removed in vacuo to provide the crude carboxylic acid.

4.2.4. TBDMS Ester Deprotection

  • Protocol: To a solution of the TBDMS-protected this compound (1.0 eq) in THF (0.1 M) is added a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq). The reaction is stirred at room temperature for 2 hours. The mixture is then diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated to afford the carboxylic acid.

Signaling Pathways and Experimental Workflows

Protection_Deprotection_Workflow cluster_protection Protection Strategies cluster_reaction Cross-Coupling Reactions cluster_deprotection Deprotection Strategies 2-Iodophenylacetic_Acid 2-Iodophenylacetic_Acid Methyl_Ester Methyl_Ester 2-Iodophenylacetic_Acid->Methyl_Ester SOCl₂, MeOH Benzyl_Ester Benzyl_Ester 2-Iodophenylacetic_Acid->Benzyl_Ester BnBr, K₂CO₃ tert-Butyl_Ester tert-Butyl_Ester 2-Iodophenylacetic_Acid->tert-Butyl_Ester t-BuOH, H⁺ TBDMS_Ester TBDMS_Ester 2-Iodophenylacetic_Acid->TBDMS_Ester TBDMS-Cl, Imidazole Protected_Acid Protected this compound Ester Methyl_Ester->Protected_Acid Benzyl_Ester->Protected_Acid tert-Butyl_Ester->Protected_Acid TBDMS_Ester->Protected_Acid Coupled_Product Cross-Coupled Product Protected_Acid->Coupled_Product Pd Catalyst, Base, Coupling Partner Methyl_Ester_DP Methyl Ester Coupled_Product->Methyl_Ester_DP Benzyl_Ester_DP Benzyl Ester Coupled_Product->Benzyl_Ester_DP tert-Butyl_Ester_DP tert-Butyl Ester Coupled_Product->tert-Butyl_Ester_DP TBDMS_Ester_DP TBDMS Ester Coupled_Product->TBDMS_Ester_DP Deprotected_Acid Final Product Methyl_Ester_DP->Deprotected_Acid LiOH Benzyl_Ester_DP->Deprotected_Acid H₂, Pd/C tert-Butyl_Ester_DP->Deprotected_Acid TFA TBDMS_Ester_DP->Deprotected_Acid TBAF

Caption: Workflow for protecting group strategies in this compound reactions.

Orthogonality and Compatibility Considerations

The choice of protecting group should be made in the context of the overall synthetic plan.

  • Methyl and Simple Alkyl Esters: These are robust and stable to many reaction conditions, including Suzuki and Heck couplings. Deprotection is typically achieved by saponification with a base like LiOH or NaOH. This method is generally compatible with the aryl iodide functionality.

  • Benzyl Esters: Benzyl esters are also stable to a wide range of non-reductive conditions. A key advantage is their removal by hydrogenolysis (H₂/Pd/C), which proceeds under neutral conditions. It is important to note that under certain hydrogenolysis conditions, reduction of the aryl iodide to an aryl group can occur. Careful selection of catalyst and reaction conditions is necessary to ensure chemoselective deprotection.

  • tert-Butyl Esters: The tert-butyl group provides excellent steric protection and is stable to basic and nucleophilic conditions. Its facile removal under acidic conditions (e.g., TFA) makes it a valuable orthogonal protecting group. These conditions are generally compatible with the aryl iodide.[2]

  • Silyl Esters (e.g., TBDMS): Silyl esters are readily cleaved by fluoride sources like TBAF under mild and neutral conditions. This provides an excellent orthogonal deprotection strategy. The stability of silyl esters can be tuned by the steric bulk of the silyl group. However, they are generally more labile to acidic and basic conditions than other ester protecting groups.

The following diagram illustrates the orthogonal relationship between the different protecting groups.

Orthogonality Protecting_Groups Protecting Group Methyl Ester Benzyl Ester tert-Butyl Ester Silyl Ester Deprotection_Conditions Deprotection Conditions Base (e.g., LiOH) Hydrogenolysis (H₂/Pd) Acid (e.g., TFA) Fluoride (e.g., TBAF) Protecting_Groups:me->Deprotection_Conditions:base Protecting_Groups:be->Deprotection_Conditions:h2pd Protecting_Groups:tbe->Deprotection_Conditions:acid Protecting_Groups:se->Deprotection_Conditions:f

Caption: Orthogonal deprotection strategies for common carboxylic acid protecting groups.

Conclusion

The successful functionalization of this compound via cross-coupling reactions is highly dependent on the appropriate selection and implementation of a carboxylic acid protecting group strategy. Methyl, benzyl, tert-butyl, and silyl esters each offer distinct advantages in terms of stability and deprotection conditions. By carefully considering the orthogonality of these groups with respect to the planned synthetic route, researchers can efficiently achieve their target molecules. The protocols and data presented herein provide a practical guide for selecting and utilizing these essential tools in organic synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with 2-Iodophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, specifically low yields, when using 2-iodophenylacetic acid as a substrate. The following questions and answers address common issues and provide actionable troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: I am observing a very low yield or no product formation in my Suzuki coupling reaction with this compound. What are the most common initial checks I should perform?

A1: When facing low to no yield, a systematic check of your reaction setup and reagents is the first critical step.

  • Inert Atmosphere: Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all solvents were thoroughly degassed. Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote unwanted side reactions like the homocoupling of the boronic acid.

  • Catalyst Activity: The active catalyst in a Suzuki coupling is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ. Ensure your palladium source and phosphine ligand are from a reliable, fresh stock, as they can degrade over time.

  • Reagent Purity: Verify the purity of your this compound and the boronic acid partner. Impurities can poison the catalyst. Boronic acids, in particular, can be prone to degradation through protodeboronation.

Q2: Can the carboxylic acid group of this compound interfere with the Suzuki coupling reaction?

A2: Yes, the free carboxylic acid functionality presents two primary challenges that can lead to low yields:

  • Reaction with the Base: The acidic proton of the carboxylic acid will react with the base in the reaction mixture. This can neutralize a portion of your base, altering the optimal basicity required for the catalytic cycle, specifically the transmetalation step. It is crucial to use an adequate excess of base to account for this.

  • Catalyst Inhibition: The carboxylate anion, formed under basic conditions, can coordinate to the palladium center. This coordination can stabilize the palladium complex, potentially hindering its catalytic activity and slowing down or inhibiting the catalytic cycle.

Q3: What is the best choice of base for the Suzuki coupling of this compound?

A3: The choice of base is critical when working with a substrate containing an acidic proton. Generally, milder inorganic bases are preferred to minimize side reactions.

  • Recommended Bases: A combination of cesium acetate (CsOAc) and sodium bicarbonate (NaHCO₃) has been shown to be effective. Other common bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are also good starting points.[1] These bases are strong enough to facilitate the transmetalation step but are less likely to cause degradation of sensitive substrates compared to strong hydroxides.

  • Bases to Avoid: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can sometimes lead to side reactions, although they are used in some Suzuki protocols.

Q4: I suspect protodeboronation of my boronic acid is a significant side reaction. How can I mitigate this?

A4: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction, especially with electron-rich or sterically hindered boronic acids. To minimize this:

  • Use fresh, high-purity boronic acid.

  • Consider using boronic esters (e.g., pinacol esters) or organotrifluoroborates, which are generally more stable and less prone to protodeboronation.

  • Ensure rigorous exclusion of oxygen and water (unless using an aqueous solvent system).

Q5: Should I consider protecting the carboxylic acid group of this compound?

A5: Protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) is a common and effective strategy to prevent the issues of catalyst inhibition and base consumption. The ester can be easily hydrolyzed back to the carboxylic acid after the Suzuki coupling is complete. This adds extra steps to your synthesis but can significantly improve the yield and reproducibility of the coupling reaction.

Troubleshooting Guide

If you are experiencing low yields, follow this troubleshooting workflow:

TroubleshootingWorkflow start Low Yield with This compound check_basics 1. Verify Basics: - Inert Atmosphere (Ar/N2) - Reagent Purity & Stoichiometry - Degassed Solvents start->check_basics issue_resolved Issue Resolved check_basics->issue_resolved Problem Found base_issue 2. Evaluate Base: - Using sufficient excess? (>=3 eq.) - Using an appropriate base? (e.g., K2CO3, K3PO4, CsOAc/NaHCO3) check_basics->base_issue Basics OK base_issue->issue_resolved Improvement Seen catalyst_issue 3. Assess Catalyst System: - Fresh, active Pd source & ligand? - Appropriate ligand for the coupling? (e.g., PPh3, Buchwald ligands) base_issue->catalyst_issue Base OK catalyst_issue->issue_resolved Improvement Seen reaction_params 4. Optimize Reaction Parameters: - Temperature too low/high? - Reaction time sufficient? - Solvent choice optimal? catalyst_issue->reaction_params Catalyst OK reaction_params->issue_resolved Improvement Seen protecting_group 5. Consider Protecting Group Strategy: - Convert carboxylic acid to an ester (e.g., methyl or ethyl ester) reaction_params->protecting_group Optimization Fails protecting_group->issue_resolved Yield Improves

Caption: A workflow diagram for troubleshooting low yields in Suzuki coupling with this compound.

Data Presentation: Recommended Reaction Conditions

Based on successful reports, the following conditions can serve as a starting point for the Suzuki coupling of this compound.

ComponentRecommendationNotes
Aryl Halide This compound1.0 equivalent
Boronic Acid Arylboronic Acid1.2 - 1.5 equivalents
Palladium Catalyst Pd(OAc)₂ or Pd(PPh₃)₄2-5 mol%
Ligand PPh₃ or Buchwald ligand (e.g., SPhos)4-10 mol% (if not using Pd(PPh₃)₄)
Base CsOAc and NaHCO₃1.5 equivalents each
Solvent t-AmylOH / DMFMixture
Temperature 65 °C
Atmosphere Inert (Argon or Nitrogen)

Note: This data is compiled from a successful reported reaction and should be optimized for your specific arylboronic acid partner.[1]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Triphenylphosphine (PPh₃, 0.08 equiv)

  • Cesium acetate (CsOAc, 1.5 equiv)

  • Sodium bicarbonate (NaHCO₃, 1.5 equiv)

  • Degassed tert-Amyl alcohol (t-AmylOH)

  • Degassed Dimethylformamide (DMF)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, cesium acetate, and sodium bicarbonate.

  • Add the palladium(II) acetate and triphenylphosphine to the flask.

  • Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed t-AmylOH and DMF via syringe to achieve a suitable concentration (e.g., 0.1 M with respect to the this compound).

  • Place the flask in a preheated oil bath at 65 °C and stir the reaction mixture vigorously.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Suzuki Catalytic Cycle and Key Interactions

The following diagrams illustrate the fundamental processes and relationships in the Suzuki coupling reaction.

Suzuki_Cycle cluster_main Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition PdII R-Pd(II)-X L2 OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R R-Pd(II)-R' L2 Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product ArylHalide R-X (2-Iodophenylacetic acid) ArylHalide->OxAdd BoronicAcid R'-B(OH)2 BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Component_Relationships cluster_side_reactions Potential Issues ArylIodide This compound (R-I) Catalyst Pd(0) Catalyst ArylIodide->Catalyst Oxidative Addition CatalystDeactivation Catalyst Deactivation (Coordination by R-COO-) ArylIodide->CatalystDeactivation BaseConsumption Base Consumption (Reaction with R-COOH) ArylIodide->BaseConsumption BoronicAcid Arylboronic Acid (Ar-B(OH)2) BoronicAcid->Catalyst Transmetalation Product Desired Product (R-Ar) Catalyst->Product Reductive Elimination Base Base (e.g., K2CO3) Base->BoronicAcid Activates Solvent Solvent (e.g., Dioxane/H2O) Solvent->ArylIodide Solubilizes Solvent->BoronicAcid Solubilizes Solvent->Catalyst Solubilizes

Caption: Logical relationships between reaction components for this compound.

References

Technical Support Center: Optimizing Catalyst Loading for Sonogashira Coupling of 2-Iodophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing catalyst loading in the Sonogashira coupling of 2-iodophenylacetic acid. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing a Sonogashira coupling with this compound?

A1: The main challenges with this substrate arise from the presence of the carboxylic acid and the ortho-substitution pattern. The acidic proton of the carboxylic acid can react with the basic conditions required for the Sonogashira coupling. Additionally, the ortho-position of the iodo group may introduce steric hindrance, potentially slowing down the oxidative addition step in the catalytic cycle. There is also a possibility of a competing decarbonylative coupling pathway under certain conditions.

Q2: Can the carboxylic acid group interfere with the palladium catalyst?

A2: Yes, the carboxylate formed under basic conditions can potentially coordinate to the palladium center, which may influence the catalyst's activity and stability. Careful selection of the base and reaction conditions is crucial to minimize unwanted interactions.

Q3: Is a copper co-catalyst necessary for this reaction?

A3: While traditional Sonogashira couplings often employ a copper(I) co-catalyst to facilitate the formation of the copper acetylide and enhance the reaction rate, copper-free conditions are also widely used.[1] For substrates with potentially coordinating groups like carboxylic acids, a copper-free protocol might be advantageous to avoid potential side reactions and simplify purification. However, copper-free reactions may require more specialized ligands and conditions.

Q4: What is "Glaser coupling," and how can I prevent it?

A4: Glaser coupling is the oxidative homocoupling of the terminal alkyne, leading to the formation of a diyne byproduct. This is a common side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used in the presence of oxygen. To minimize Glaser coupling, it is essential to rigorously degas all solvents and reagents and to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.

Q5: What does the formation of a black precipitate in my reaction indicate?

A5: The appearance of a black precipitate, often referred to as "palladium black," signals the decomposition and precipitation of the palladium catalyst from the solution. This deactivation can be caused by impurities, excessively high temperatures, or an inappropriate choice of solvent or base. Once formed, palladium black is generally inactive for the cross-coupling reaction.

Troubleshooting Guides

Problem 1: Low or No Conversion of Starting Material
Potential Cause Suggested Solution
Inactive Catalyst Use a fresh batch of palladium catalyst and phosphine ligand. Ensure the phosphine ligand has not been oxidized. Consider using a more robust palladium precatalyst.
Inappropriate Base The base may not be strong enough to deprotonate the terminal alkyne or may be reacting unfavorably with the carboxylic acid. Screen different bases such as triethylamine (Et₃N), diisopropylethylamine (DIPEA), or an inorganic base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).
Steric Hindrance The ortho-iodo and acetic acid groups may hinder the approach of the catalyst. Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which can promote oxidative addition at sterically hindered centers. Increasing the reaction temperature may also be necessary.
Insufficient Catalyst Loading For challenging substrates, a higher catalyst loading may be required. Incrementally increase the palladium catalyst loading from a typical 1-2 mol% up to 5 mol%.
Problem 2: Significant Formation of Alkyne Homocoupling (Glaser Product)
Potential Cause Suggested Solution
Oxygen Contamination Ensure all solvents and the reaction vessel are thoroughly degassed using techniques like freeze-pump-thaw or by sparging with an inert gas for an extended period. Maintain a positive pressure of argon or nitrogen throughout the experiment.
High Copper(I) Concentration If using a copper co-catalyst, reduce its loading. The ratio of palladium to copper can be critical.
Slow Cross-Coupling If the desired cross-coupling is slow due to steric hindrance, the competing homocoupling can become more prominent. Address the slow cross-coupling using the solutions in Problem 1.
Inherent Alkyne Reactivity Some terminal alkynes are more prone to homocoupling. The most effective solution is to switch to a copper-free Sonogashira protocol.
Problem 3: Decarboxylation or Other Side Reactions
Potential Cause Suggested Solution
Decarbonylative Coupling The carboxylic acid group may undergo decarbonylation at high temperatures in the presence of the palladium catalyst. If you suspect this is occurring, try to run the reaction at a lower temperature for a longer duration.
Protection of Carboxylic Acid If side reactions involving the carboxylic acid are persistent, consider protecting it as an ester (e.g., methyl or ethyl ester). The ester can be hydrolyzed back to the carboxylic acid after the Sonogashira coupling.

Data Presentation

The following tables provide a summary of typical catalyst loadings and reaction conditions for the Sonogashira coupling of model substrates, including ortho-substituted aryl iodides and those containing acidic functional groups. These should serve as a starting point for optimization.

Table 1: Catalyst Loading for Sonogashira Coupling of Ortho-Substituted Aryl Iodides

Aryl IodideAlkynePd Catalyst (mol%)Cu(I) Co-catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1-Iodo-2-nitrobenzenePhenylacetylene-10 (CuI)10 (PPh₃)KOHH₂O12091
2-IodotoluenePhenylacetylene-10 (CuI)10 (PPh₃)KOHH₂O12047
2-Iodobiphenylo-Chloroacetophenone5 (Pd(OAc)₂)-10 (PCy₃·HBF₄)K₂CO₃Toluene12085

Table 2: Catalyst Loading for Sonogashira Coupling with Substrates Bearing Acidic Protons

Aryl HalideAlkynePd Catalyst (mol%)Cu(I) Co-catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
4-Iodobenzoic acidPhenylacetylene2 (Pd(OAc)₂)-4 (SPhos)K₃PO₄Toluene/H₂O8088
Aryl BromidesPropiolic Acid5 (Pd(PPh₃)₄)--DBUDMFRT70-90
4-IodophenolPhenylacetylene1-2 (Pd(OAc)₂)2-4 (CuI)2-4 (PPh₃)Et₃NDMF6085

Experimental Protocols

General Protocol for Copper-Catalyzed Sonogashira Coupling of this compound

This is a general starting point and may require optimization.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Amine base (e.g., triethylamine, 3.0 equiv)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the amine base and the terminal alkyne.

  • Stir the reaction mixture at the desired temperature (start with room temperature and gradually increase if no reaction is observed).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with a saturated aqueous solution of ammonium chloride, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Sonogashira Catalytic Cycle

Sonogashira_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_intermediate Ar-Pd(II)-X(L)₂ oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_alkynyl Ar-Pd(II)-C≡CR(L)₂ transmetalation->pd_alkynyl reductive_elimination Reductive Elimination pd_alkynyl->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-C≡CR reductive_elimination->product cu_cycle Copper Cycle cu_acetylide Cu-C≡CR cu_acetylide->transmetalation alkyne R-C≡C-H alkyne->cu_acetylide + CuX, Base cu_x CuX base Base

Caption: The interconnected palladium and copper catalytic cycles in a traditional Sonogashira coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low or No Yield check_catalyst Check Catalyst Activity (Fresh Pd & Ligand) start->check_catalyst check_conditions Verify Inert Atmosphere (Degas Solvents) start->check_conditions optimize_base Optimize Base (Et₃N, DIPEA, Cs₂CO₃) check_catalyst->optimize_base check_conditions->optimize_base increase_temp Increase Temperature optimize_base->increase_temp change_ligand Change Ligand (Bulky, Electron-Rich) increase_temp->change_ligand increase_loading Increase Catalyst Loading change_ligand->increase_loading check_side_reactions Analyze for Side Products (Glaser, Decarboxylation) increase_loading->check_side_reactions success Improved Yield increase_loading->success Direct Improvement copper_free Switch to Copper-Free Protocol check_side_reactions->copper_free Glaser Coupling Dominant protect_acid Protect Carboxylic Acid check_side_reactions->protect_acid Acid-Related Side Reactions copper_free->success protect_acid->success

Caption: A logical workflow for troubleshooting low-yielding Sonogashira coupling reactions of this compound.

References

strategies to improve the regioselectivity of 2-Iodophenylacetic acid functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in improving the regioselectivity of 2-Iodophenylacetic acid functionalization.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving regioselective functionalization of this compound?

The primary challenges stem from the presence of multiple potential reaction sites: the ortho, meta, and para C-H bonds on the phenyl ring, as well as the C-I bond. The inherent electronic properties of the substituents (the ortho-iodo and the acetic acid groups) can lead to a mixture of products. A significant challenge is preventing competitive reactions at the C-I bond, such as cross-coupling or reduction, when targeting C-H functionalization.[1]

Q2: What are the key strategies to control the regioselectivity of this compound functionalization?

The most effective strategies rely on directing groups to control which C-H bond is activated.[2][3] These can be categorized as:

  • Ortho-selectivity: Utilizing the native carboxyl group of the acetic acid moiety as a directing group.[4][5]

  • Meta-selectivity: Employing a removable directing group, such as a pyridine-based template, that positions the catalyst to activate the meta C-H bond.

  • Para-selectivity: This is the most challenging to achieve and often requires a specifically designed directing group or exploiting the electronic biases of the substrate.[6]

Q3: How does the iodine substituent influence the reactivity and regioselectivity?

The iodine atom is a large, deactivating group that can sterically hinder access to the ortho C-H bond. Electronically, it is an ortho, para-director for electrophilic aromatic substitution, but in transition-metal-catalyzed C-H activation, its effect is often overridden by the directing group.[7] A major consideration is that the C-I bond is a reactive site for oxidative addition in many catalytic cycles, which can lead to undesired side products.[1]

Q4: Can the native carboxyl group of this compound be used to direct functionalization?

Yes, the carboxyl group can act as a native directing group to promote functionalization at the ortho position (C6).[4][5] This typically involves chelation of the carboxyl group to a metal catalyst, forming a metallacycle that brings the catalyst in close proximity to the C6-H bond.

Troubleshooting Guides

Problem 1: Low or no regioselectivity, resulting in a mixture of isomers.
Potential CauseSuggested Solution(s)
Ineffective Directing Group Strategy - For ortho-selectivity , ensure reaction conditions favor the chelation of the native carboxyl group. This may involve the use of specific ligands or additives. - For meta-selectivity , confirm the correct synthesis and attachment of the directing group (e.g., a pyridine-based template). The linker length and geometry are crucial for effective direction. - For para-selectivity , a specialized directing group is likely necessary. Consider screening different directing groups and catalytic systems.
Incorrect Catalyst or Ligand The choice of metal catalyst and ligand is critical. For palladium-catalyzed reactions, monodentate and bidentate ligands can favor different regioselectivities.[8][9] Experiment with different ligands (e.g., phosphines, N-heterocyclic carbenes) to optimize the steric and electronic environment around the metal center.
Suboptimal Reaction Conditions Temperature, solvent, and additives can all influence regioselectivity. Perform a systematic optimization of these parameters. For instance, polar aprotic solvents may favor certain pathways over others.
Problem 2: Significant formation of byproducts from reaction at the C-I bond.
Potential CauseSuggested Solution(s)
Competitive Oxidative Addition This is a common issue in palladium-catalyzed C-H functionalization of aryl iodides.[1] - Lower the reaction temperature: Oxidative addition at the C-I bond often has a lower activation energy than C-H activation. Lowering the temperature may favor the desired C-H functionalization pathway. - Choose a less reactive catalyst: Some palladium catalysts are more prone to oxidative addition. Consider using a catalyst system that is known to be more selective for C-H activation. - Use a different directing group strategy: A strongly coordinating directing group can sometimes favor C-H activation by holding the catalyst in place, disfavoring interaction with the C-I bond.
Iodide as a Leaving Group In some cases, the iodide may be displaced by a nucleophile present in the reaction mixture. Ensure all reagents and solvents are pure and free of contaminating nucleophiles.
Problem 3: Formation of di-substituted products.
Potential CauseSuggested Solution(s)
High Reactivity of the Mono-substituted Product The initial functionalization may activate the ring towards a second functionalization. - Control the stoichiometry: Use a limited amount of the coupling partner or reagent (e.g., 1.0-1.2 equivalents). - Shorten the reaction time: Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-substituted product is maximized. - Lower the reaction temperature: This can help to reduce the rate of the second functionalization.

Quantitative Data Summary

Table 1: Comparison of Regioselective Functionalization Strategies for Phenylacetic Acid Derivatives

Functionalization PositionDirecting GroupCatalyst SystemCoupling Partner/ReagentYield (%)RegioselectivityReference
ortho (Acetoxylation)Native Carboxyl GroupPd(OAc)₂PhI(OAc)₂70-85>95% ortho[4][5]
meta (Arylation)Pyridine-based TemplatePd(OAc)₂ / LigandAryl Iodides60-90>20:1 meta to other isomers[1]
para (Arylation)Oxidation-inducedNot specifiedPhenols50-70Predominantly para[10]

Note: Data for para-functionalization is for iodobenzenes and serves as a strategic reference.

Detailed Experimental Protocols

Protocol 1: Ortho-Acetoxylation using the Native Carboxyl Group

This protocol is adapted from literature procedures for the ortho-C–H acetoxylation of phenylacetic acids.[4][5]

  • Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 equiv.), Pd(OAc)₂ (5-10 mol%), and PhI(OAc)₂ (1.2 equiv.).

  • Solvent Addition: Add anhydrous solvent (e.g., trifluoroacetic acid or a mixture of acetic acid and trifluoroacetic acid) under an inert atmosphere (N₂ or Ar).

  • Reaction Conditions: Stir the mixture at 80-100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with saturated NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Meta-Arylation using a Removable Pyridine-Based Directing Group

This protocol is based on the meta-C–H functionalization of phenylacetic acid derivatives.

Step A: Attachment of the Directing Group

  • To a solution of this compound (1.0 equiv.) in anhydrous CH₂Cl₂ at 0 °C, add oxalyl chloride (2.0 equiv.) and a catalytic amount of DMF. Stir for 2 hours at room temperature. Remove the solvent under reduced pressure.

  • Dissolve the resulting acid chloride in anhydrous CH₂Cl₂ and add the pyridine-containing amine linker (1.1 equiv.) and triethylamine (1.5 equiv.). Stir at room temperature for 12 hours.

  • Wash the reaction mixture with water and brine, dry over Na₂SO₄, and purify by column chromatography to obtain the amide-linked directing group substrate.

Step B: Meta-C–H Arylation

  • Reaction Setup: In a glovebox, add the directing group-attached substrate (1.0 equiv.), Pd(OAc)₂ (10 mol%), a suitable ligand (e.g., a monoprotected amino acid ligand, 20 mol%), and the aryl iodide (1.5 equiv.) to a vial.

  • Solvent and Base Addition: Add an anhydrous solvent (e.g., toluene) and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Reaction Conditions: Seal the vial and heat the reaction mixture at 120 °C for 24-48 hours.

  • Work-up and Purification: Cool the reaction, dilute with ethyl acetate, and filter through celite. Concentrate the filtrate and purify by column chromatography.

Step C: Removal of the Directing Group

  • Hydrolyze the amide bond under acidic or basic conditions (e.g., 6M HCl or LiOH in THF/H₂O) to yield the meta-arylated this compound.

Protocol 3: Conceptual Para-Functionalization Strategy

This conceptual protocol is based on strategies for the para-selective functionalization of iodobenzenes.[10]

  • Directing Group Design: A U-shaped or linear directing group that positions the catalyst at the para position is required. This may involve a longer, more rigid linker attached to the carboxyl group of this compound.

  • Catalyst Screening: Screen various transition metal catalysts (e.g., Rh, Ru, Pd) and ligands to find a system that favors remote C-H activation.

  • Reaction Optimization: Systematically optimize the reaction conditions, including solvent, temperature, and additives, to maximize para-selectivity. The use of a transient mediator might also be explored.

Visualizations

Troubleshooting_Workflow Start Experiment Start Problem Poor Regioselectivity or Yield Start->Problem CheckDG Verify Directing Group Strategy Problem->CheckDG Is DG appropriate? CheckCat Optimize Catalyst and Ligand Problem->CheckCat Is catalyst optimal? CheckCond Adjust Reaction Conditions (T, Solvent) Problem->CheckCond Are conditions optimized? CheckSideRxn Analyze for Side Reactions (e.g., at C-I bond) Problem->CheckSideRxn Unexpected byproducts? Solution Implement Targeted Solution CheckDG->Solution CheckCat->Solution CheckCond->Solution CheckSideRxn->Solution Success Improved Regioselectivity Solution->Success

References

Technical Support Center: Palladium Catalyst Removal from 2-Iodophenylacetic Acid Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing palladium catalysts from reaction mixtures involving 2-Iodophenylacetic acid. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing palladium catalysts from cross-coupling reactions?

A1: The most prevalent methods for palladium catalyst removal include:

  • Filtration: Particularly effective for heterogeneous catalysts like palladium on carbon (Pd/C). Filtration through a pad of Celite® is a common practice to remove fine palladium particles.[1][2]

  • Scavenging: Using solid-supported reagents (scavengers) that selectively bind to palladium. Common scavengers include those with thiol, amine, or phosphine functional groups, as well as activated carbon.[3][4]

  • Extraction: Liquid-liquid extraction can be employed to remove water-soluble palladium salts.[5]

  • Crystallization: Purifying the product through recrystallization can leave palladium impurities behind in the mother liquor. The effectiveness of this method can be improved by adding agents that increase the solubility of palladium species.[6]

  • Chromatography: Techniques like column chromatography are effective for separating the desired compound from the palladium catalyst.[5]

Q2: Why is removing palladium from reactions with this compound potentially challenging?

A2: The carboxylic acid moiety in this compound and its derivatives can pose a challenge due to its ability to coordinate with the palladium catalyst.[7] This interaction can lead to the formation of stable palladium complexes that are difficult to remove by standard methods.

Q3: How do I choose the right palladium removal method for my specific reaction?

A3: The selection of the optimal removal method depends on several factors:

  • Form of Palladium: For heterogeneous catalysts (e.g., Pd/C), filtration is the primary choice. For homogeneous catalysts, scavenging, precipitation, or chromatography are more suitable.

  • Nature of the Product: The solubility, stability, and potential for chelation of your product with palladium will influence the choice of method.

  • Solvent System: The polarity of the reaction solvent can affect the efficiency of scavengers and the solubility of palladium species.

  • Desired Purity Level: The required final purity of your product will dictate the rigor of the purification strategy. Often, a combination of methods is necessary to achieve very low residual palladium levels.

Q4: What is Celite, and how does it aid in palladium removal?

A4: Celite is a diatomaceous earth that is commonly used as a filter aid. In the context of palladium removal, it is used to form a filter bed that can trap fine, insoluble palladium particles that might otherwise pass through standard filter paper.[1]

Troubleshooting Guides

Issue 1: Filtration is ineffective at removing the palladium catalyst.
  • Symptom: The filtrate remains black or dark-colored, indicating the presence of palladium.

  • Possible Cause 1: The palladium species are soluble in the reaction mixture.

    • Solution: Filtration is only effective for insoluble, heterogeneous catalysts. If you are using a homogeneous catalyst, you will need to employ a different technique, such as treatment with a palladium scavenger, extraction, or chromatography.

  • Possible Cause 2: The palladium particles are too fine and are passing through the filter medium.

    • Solution: Use a finer filter medium, such as a membrane filter (e.g., 0.45 µm PTFE). Ensure your Celite bed is well-packed and of sufficient thickness (at least 1-2 cm). Consider a double filtration through a fresh Celite pad.

  • Possible Cause 3: Formation of colloidal palladium.

    • Solution: Treat the solution with activated carbon or silica gel to adsorb the colloidal palladium before filtration.

Issue 2: Palladium scavenger is not effectively removing the catalyst.
  • Symptom: Residual palladium levels remain high after treatment with a scavenger.

  • Possible Cause 1: Incorrect scavenger selection.

    • Solution: The effectiveness of a scavenger depends on the oxidation state of the palladium (Pd(0) vs. Pd(II)) and the solvent system. Thiol-based scavengers are generally effective for Pd(II). It is advisable to screen a small panel of different scavengers to find the most effective one for your specific reaction.

  • Possible Cause 2: Insufficient scavenger loading or reaction time.

    • Solution: Increase the amount of scavenger used and/or extend the reaction time. Monitor the palladium concentration at different time points to determine the optimal conditions. Ensure vigorous stirring to maximize contact between the scavenger and the palladium species.

  • Possible Cause 3: The product is chelating with the palladium, preventing the scavenger from binding.

    • Solution: The carboxylic acid group in your product can form a stable complex with palladium. Consider adding a competing ligand or changing the solvent to disrupt this interaction before adding the scavenger.

Issue 3: Significant product loss after using activated carbon.
  • Symptom: Low recovery of the desired product after treatment with activated carbon.

  • Possible Cause: Non-specific adsorption of the product onto the surface of the activated carbon.[4]

    • Solution 1: Optimize Carbon Loading: Use the minimum amount of activated carbon necessary for effective palladium removal. Perform small-scale experiments to determine the optimal loading.

    • Solution 2: Solvent Selection: The choice of solvent can influence the adsorption of your product. Experiment with different solvents to find one that minimizes product binding while still allowing for efficient palladium removal.

Issue 4: Recrystallization fails to reduce palladium to the desired level.
  • Symptom: The crystallized product still contains unacceptable levels of palladium.

  • Possible Cause: The palladium impurities are co-crystallizing with your product.

    • Solution 1: Add a Chelating Agent: Add a palladium scavenger or a chelating agent (e.g., N-acetylcysteine, thiourea) to the crystallization solvent to keep the palladium species in the mother liquor.[6]

    • Solution 2: Solvent System Modification: Experiment with different crystallization solvents or solvent mixtures to alter the solubility of both your product and the palladium impurities.

    • Solution 3: Pre-treatment: Treat the crude product with a scavenger or perform a quick filtration through a plug of silica gel before recrystallization to reduce the initial palladium load.

Data Presentation

Table 1: Efficiency of Various Palladium Removal Techniques

MethodTypical Efficiency (Residual Pd)AdvantagesDisadvantages
Filtration (with Celite) >100 ppm (for heterogeneous Pd)Simple, fast, inexpensiveOnly effective for insoluble palladium
Activated Carbon <50 ppmBroadly effective, inexpensiveCan lead to product loss due to adsorption[4]
Thiol-based Scavengers <10 ppmHigh efficiency for Pd(II), good selectivityCan be more expensive than carbon
Amine-based Scavengers Variable (<100 ppm)Effective in certain systemsEfficiency is highly substrate-dependent
Trithiocyanuric acid (TMT) < 60 ppmEffective for both Pd(0) and Pd(II)Requires careful handling
Recrystallization Variable (<100 ppm)Can be highly effective for purificationMay require optimization, potential for co-crystallization
Column Chromatography <50 ppmHighly effective for purificationCan be time-consuming and require large solvent volumes

Note: The efficiency of each method is highly dependent on the specific reaction conditions, the nature of the product, and the form of the palladium catalyst.

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger
  • Reaction Work-up: After the cross-coupling reaction is complete, perform a standard aqueous work-up to remove water-soluble byproducts.

  • Solvent Exchange (if necessary): If the reaction solvent is not compatible with the scavenger, evaporate the solvent and dissolve the crude product in a suitable alternative (e.g., THF, ethyl acetate, toluene).

  • Scavenger Addition: Add the recommended amount of the solid-supported scavenger (typically 5-10 equivalents relative to the initial amount of palladium catalyst) to the solution of the crude product.

  • Stirring: Stir the mixture vigorously at room temperature or a slightly elevated temperature for a predetermined time (e.g., 2-24 hours). Monitor the palladium concentration periodically by taking small aliquots.

  • Filtration: Once the palladium removal is complete, filter the mixture to remove the scavenger. Wash the scavenger with the same solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings, and evaporate the solvent to obtain the purified product.

Protocol 2: General Procedure for Palladium Removal using Activated Carbon
  • Dissolution: Dissolve the crude product in a suitable organic solvent.

  • Carbon Addition: Add a predetermined amount of activated carbon (e.g., 5-10 wt% relative to the crude product) to the solution.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. Wash the Celite pad with fresh solvent.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.

Visualizations

Palladium_Removal_Decision_Tree start Start: Crude Reaction Mixture (Post-Workup) catalyst_type Is the Pd catalyst heterogeneous (e.g., Pd/C)? start->catalyst_type filtration Filtration through Celite catalyst_type->filtration Yes scavenger_step Treat with Palladium Scavenger catalyst_type->scavenger_step No (Homogeneous) check_filtrate Is filtrate clear and Pd level acceptable? filtration->check_filtrate check_filtrate->scavenger_step No end Purified Product check_filtrate->end Yes check_scavenger Is Pd level acceptable? scavenger_step->check_scavenger further_purification Consider Further Purification: - Recrystallization - Chromatography check_scavenger->further_purification No check_scavenger->end Yes further_purification->end

Caption: Decision tree for selecting a palladium removal method.

Scavenger_Workflow start Crude Product Solution add_scavenger Add Solid-Supported Scavenger start->add_scavenger stir Stir (e.g., 2-24h at RT or elevated temp) add_scavenger->stir filter Filter to Remove Scavenger stir->filter wash Wash Scavenger with Fresh Solvent filter->wash combine Combine Filtrate and Washings wash->combine concentrate Concentrate to Obtain Purified Product combine->concentrate

Caption: General workflow for palladium removal using a solid-supported scavenger.

References

managing the dehalogenation of 2-Iodophenylacetic acid during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing the synthesis involving 2-Iodophenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate challenges, particularly the undesired dehalogenation of this compound during cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem in reactions with this compound?

Dehalogenation is a side reaction where the iodine atom on the this compound molecule is replaced by a hydrogen atom, leading to the formation of phenylacetic acid as a byproduct. This is problematic as it reduces the yield of the desired coupled product and introduces impurities that can be difficult to separate.

Q2: Which reaction types are most susceptible to dehalogenation of this compound?

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, are particularly prone to dehalogenation, especially with aryl iodides like this compound. The reactivity of the carbon-iodine bond makes it susceptible to both the desired coupling and the undesired dehalogenation.[1][2][3]

Q3: What are the primary factors that influence the extent of dehalogenation?

The key factors include the choice of catalyst and ligand, the type and strength of the base used, the reaction solvent, temperature, and the presence of potential hydrogen sources (e.g., water, alcohols).[4]

Q4: Are there any general trends for halide reactivity in dehalogenation?

Yes, the tendency for dehalogenation in cross-coupling reactions generally follows the order of C-I > C-Br > C-Cl.[1][2][3] This is attributed to the lower bond dissociation energy of the carbon-iodine bond, making it more reactive.

Troubleshooting Guide: Managing Dehalogenation of this compound

This guide provides specific troubleshooting advice for common issues encountered during cross-coupling reactions with this compound.

Issue Potential Cause Recommended Solution
High levels of phenylacetic acid byproduct detected. The reaction conditions are favoring hydrodehalogenation. This could be due to a highly reactive catalyst system, a strong base, or the presence of a hydrogen donor.- Catalyst/Ligand: Switch to a less reactive palladium catalyst or a bulkier phosphine ligand which can sometimes suppress dehalogenation. - Base: Use a weaker base. For instance, carbonates (e.g., K₂CO₃, Cs₂CO₃) are generally less prone to causing dehalogenation than hydroxides or alkoxides (e.g., KOtBu). - Solvent: Anhydrous solvents are preferable. If aqueous conditions are necessary, minimizing the amount of water can help.[4] Toluene is often a better choice than ethereal solvents like dioxane or THF.
Low yield of the desired coupled product. In addition to dehalogenation, low yield can result from catalyst deactivation or incomplete reaction.- Reaction Time/Temperature: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Avoid unnecessarily high temperatures which can promote side reactions. - Reagent Quality: Ensure the purity of this compound, the coupling partner, and the catalyst.
Inconsistent results between batches. Variability in reagent quality, solvent purity (especially water content), or reaction setup can lead to inconsistent outcomes.- Standardize Procedures: Maintain consistent procedures for degassing solvents and setting up reactions under an inert atmosphere. - Reagent Qualification: Use reagents from a reliable source and consider purifying them if necessary.

Quantitative Data on Reaction Conditions

The following tables provide a summary of typical reaction conditions for common cross-coupling reactions involving aryl iodides, which can be adapted for this compound. The yields are representative and may vary depending on the specific coupling partner.

Table 1: Suzuki-Miyaura Coupling Conditions
Catalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)Notes
Pd(PPh₃)₄K₂CO₃Toluene/Ethanol/Water80-10012-2485-95A standard and reliable system.[1][5]
PdCl₂(dppf)K₃PO₄Dioxane1001690-98Effective for a broad range of boronic acids.[1]
Pd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O1008~90-98Highly active catalyst, allowing for lower catalyst loading.[1]
Table 2: Sonogashira Coupling Conditions
Catalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)Notes
PdCl₂(PPh₃)₂ / CuIEt₃NDMF60685-95Common and highly effective system.[1][5]
Pd(PPh₃)₄ / CuIi-Pr₂NHToluene501280-90Milder conditions can sometimes reduce side reactions.
Pd(OAc)₂ / XPhos / CuICs₂CO₃Acetonitrile804>90Highly active catalyst system.
Table 3: Heck Reaction Conditions
Catalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)Notes
Pd(OAc)₂ / PPh₃Et₃NDMF10024ModerateA standard catalyst system for Heck reactions.[6]
Pd₂(dba)₃ / P(o-tol)₃K₂CO₃NMP12012GoodBulky phosphine ligands can improve yields.[6]
Pd(OAc)₂NaOAcAcetonitrile8016GoodPhosphine-free conditions can be effective.[7]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 4:1 Dioxane/Water)

  • Schlenk flask or round-bottom flask with condenser

  • Magnetic stir bar

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.

  • Under a positive flow of inert gas, add the palladium catalyst.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and water, and transfer to a separatory funnel.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[8]

Visualizations

Signaling Pathways and Experimental Workflows

Dehalogenation_Pathway This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Pd(II) Intermediate Pd(II) Intermediate Oxidative Addition->Pd(II) Intermediate Transmetalation Transmetalation Pd(II) Intermediate->Transmetalation Dehalogenation Pathway Dehalogenation Pathway Pd(II) Intermediate->Dehalogenation Pathway Coupling Partner Coupling Partner Coupling Partner->Transmetalation Coupled Pd(II) Intermediate Coupled Pd(II) Intermediate Transmetalation->Coupled Pd(II) Intermediate Reductive Elimination Reductive Elimination Coupled Pd(II) Intermediate->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Catalyst Regeneration Desired Product Desired Product Reductive Elimination->Desired Product Phenylacetic Acid Phenylacetic Acid Dehalogenation Pathway->Phenylacetic Acid Hydrogen Source (e.g., H2O) Hydrogen Source (e.g., H2O) Hydrogen Source (e.g., H2O)->Dehalogenation Pathway

Caption: Competing pathways in cross-coupling reactions.

Troubleshooting_Workflow Start High Dehalogenation Observed CheckBase Is a strong base (e.g., KOtBu) used? Start->CheckBase CheckSolvent Is the solvent anhydrous? CheckBase->CheckSolvent No SolutionBase Switch to a weaker base (e.g., K2CO3) CheckBase->SolutionBase Yes CheckCatalyst Is the catalyst highly active? CheckSolvent->CheckCatalyst Yes SolutionSolvent Use anhydrous solvent or minimize water CheckSolvent->SolutionSolvent No SolutionCatalyst Try a bulkier ligand or a less active catalyst CheckCatalyst->SolutionCatalyst Yes End Optimized Reaction CheckCatalyst->End No SolutionBase->End SolutionSolvent->End SolutionCatalyst->End

Caption: Troubleshooting workflow for dehalogenation.

References

improving the stability of 2-Iodophenylacetic acid under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability of 2-Iodophenylacetic acid under various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound?

A1: this compound, like many aryl iodides, is susceptible to degradation under certain conditions. The primary stability concerns include:

  • Deiodination: The carbon-iodine (C-I) bond is relatively weak and can cleave, leading to the formation of phenylacetic acid and other byproducts. This process can be initiated by light, heat, or the presence of radical species.

  • Oxidative Degradation: The aromatic ring and the carboxylic acid group can be susceptible to oxidation, especially at elevated temperatures or in the presence of oxidizing agents.

  • pH Sensitivity: The stability of this compound can be influenced by the pH of the reaction medium. Both strongly acidic and basic conditions can potentially promote degradation through hydrolysis or other pathways.[1][2][3]

Q2: How can I minimize the degradation of this compound during storage?

A2: To ensure the long-term stability of this compound, it is recommended to:

  • Store in a cool, dark place: Protect the compound from light and heat to minimize photolytic and thermal degradation. Amber vials or containers wrapped in aluminum foil are recommended.

  • Store under an inert atmosphere: For long-term storage or for highly sensitive applications, storing the compound under an inert gas like argon or nitrogen can prevent oxidative degradation.

  • Use a tightly sealed container: This prevents exposure to moisture and atmospheric oxygen.

Q3: What are the typical degradation pathways for iodinated aromatic compounds?

A3: The degradation of iodinated aromatic compounds, including this compound, can proceed through several pathways, with deiodination being a major route.[4][5] Other potential degradation pathways include dehydration, decarboxylation, hydroxyl addition, and cleavage of side chains.[5] Under oxidative conditions, the aromatic ring can be opened.

This compound This compound Phenylacetic Acid Phenylacetic Acid This compound->Phenylacetic Acid Deiodination Oxidized Products Oxidized Products This compound->Oxidized Products Oxidation Hydrolysis Products Hydrolysis Products This compound->Hydrolysis Products Hydrolysis (extreme pH)

Caption: Potential degradation pathways of this compound.

Troubleshooting Guides

Issue: Low Yield or No Product Formation in Cross-Coupling Reactions

Low yields in reactions like Suzuki-Miyaura or Heck couplings using this compound can often be attributed to its instability under the reaction conditions.

Troubleshooting Workflow:

start Low/No Product in Cross-Coupling check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time) check_reagents->check_conditions Reagents OK optimize_catalyst Optimize Catalyst and Ligand System check_conditions->optimize_catalyst Conditions OK stabilize_substrate Implement Substrate Stabilization Strategies optimize_catalyst->stabilize_substrate Catalyst System OK success Improved Yield stabilize_substrate->success

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Detailed Steps:

Potential Cause Suggested Solution
Degradation of this compound - Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen) to prevent oxidation. - Degas Solvents: Use properly degassed solvents to remove dissolved oxygen. - Lower Temperature: If the reaction allows, try running it at a lower temperature to minimize thermal degradation.
Sub-optimal Catalytic System - Ligand Choice: For sterically hindered or sensitive aryl iodides, consider using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. - Palladium Source: Ensure the palladium source is active. Using a pre-catalyst can sometimes improve results.
Inappropriate Base - Base Strength: The choice of base is critical. For sensitive substrates, a milder base (e.g., K₂CO₃, Cs₂CO₃) might be preferable to stronger bases that can promote deiodination.
Solvent Effects - Solvent Polarity: The solvent can influence the stability of the starting material and intermediates. Experiment with different solvent systems (e.g., toluene, dioxane, THF, DMF) to find the optimal conditions.
Issue: Formation of Phenylacetic Acid as a Byproduct

The presence of phenylacetic acid in the reaction mixture is a clear indication of deiodination.

Troubleshooting Flowchart:

start Phenylacetic Acid Detected check_light Exclude Light start->check_light check_heat Reduce Reaction Temperature check_light->check_heat Light Excluded add_stabilizer Add Radical Scavenger/Antioxidant check_heat->add_stabilizer Temp Reduced check_atmosphere Ensure Rigorous Inert Atmosphere add_stabilizer->check_atmosphere success Deiodination Minimized check_atmosphere->success

Caption: Troubleshooting deiodination of this compound.

Detailed Steps:

Potential Cause Suggested Solution
Photodecomposition - Exclude Light: Wrap the reaction vessel in aluminum foil or conduct the reaction in a dark environment.
Thermal Decomposition - Lower Temperature: If possible, reduce the reaction temperature. Even a 10-20 °C decrease can significantly reduce thermal degradation.
Radical-Induced Deiodination - Add a Radical Scavenger: Introduce a small amount of a radical scavenger such as butylated hydroxytoluene (BHT) or ascorbic acid to the reaction mixture.[6][7] The optimal amount should be determined empirically, starting with a low molar percentage (e.g., 1-5 mol%).
Oxidative Degradation - Rigorous Inert Atmosphere: Improve the inert atmosphere technique by using a Schlenk line and freeze-pump-thaw cycles for solvent degassing.

Experimental Protocols

Protocol 1: General Procedure for Setting Up a Reaction Under Inert Atmosphere

This protocol is essential for minimizing oxidative degradation of this compound.

Materials:

  • Round-bottom flask or Schlenk tube

  • Rubber septum

  • Nitrogen or Argon gas source with a manifold or balloon setup

  • Syringes and needles

  • Degassed solvents

Procedure:

  • Drying Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.

  • Assembling the Apparatus: Assemble the reaction flask with a stir bar and seal it with a rubber septum.

  • Purging with Inert Gas: Connect the flask to the inert gas source. If using a balloon, insert a needle connected to the balloon and a vent needle into the septum. Allow the inert gas to flush the flask for several minutes to displace air.

  • Adding Reagents:

    • Solids: Quickly add solid reagents, including this compound, to the flask under a positive flow of inert gas.

    • Liquids: Add degassed solvents and liquid reagents via a syringe.

  • Maintaining Inert Atmosphere: Throughout the reaction, maintain a slight positive pressure of the inert gas.

Protocol 2: General Procedure for a Forced Degradation Study

This protocol outlines a general approach to assess the stability of this compound under various stress conditions, as recommended by ICH guidelines.[8][9][10][11][12]

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

Stress Conditions (General Recommendations):

Stress Condition Typical Reagents and Conditions Procedure
Acid Hydrolysis 0.1 M HClMix the stock solution with the acid and heat at a controlled temperature (e.g., 60-80 °C). Withdraw samples at various time points, neutralize, and analyze.
Base Hydrolysis 0.1 M NaOHMix the stock solution with the base and keep at room temperature or heat gently. Withdraw samples, neutralize, and analyze.
Oxidation 3% H₂O₂Mix the stock solution with the hydrogen peroxide solution and keep at room temperature. Withdraw samples at various time points and analyze.
Thermal Degradation Heat (e.g., 80 °C)Expose a solid sample or a solution of the compound to heat in a calibrated oven.
Photodegradation UV/Visible LightExpose a solution of the compound to a calibrated light source as per ICH Q1B guidelines.[6][13][14][15]

Analysis: Analyze the stressed samples using a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.

Protocol 3: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately assessing the degradation of this compound.

General HPLC Parameters:

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an acidic aqueous phase (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective.[16][17]

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 220-280 nm, to be determined by UV scan).

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by analyzing the samples from the forced degradation study to ensure that the degradation products are well-separated from the parent compound.

Data Presentation

While specific quantitative stability data for this compound is not extensively available in the public domain, the following table provides a template for how such data should be structured and presented based on forced degradation studies.

Table 1: Illustrative Stability Data for this compound under Forced Degradation

Stress ConditionTime (hours)% this compound RemainingMajor Degradation Products
0.1 M HCl at 80 °C24Data to be generatedTo be identified
0.1 M NaOH at 60 °C8Data to be generatedPhenylacetic Acid
3% H₂O₂ at RT24Data to be generatedOxidized species
Heat at 80 °C (solid)48Data to be generatedTo be identified
Light (ICH Q1B)24Data to be generatedPhenylacetic Acid

Note: The data in this table is illustrative. Actual degradation rates will depend on the specific experimental conditions.

Table 2: Estimated Solubility of Phenylacetic Acid Derivatives

The solubility of this compound is not widely reported. However, the solubility of the parent compound, phenylacetic acid, can provide a useful estimate.[18][19][20]

SolventPhenylacetic Acid Solubility ( g/100 mL)Expected Solubility of this compound
Water~1.5Likely lower due to increased molecular weight and hydrophobicity
EthanolSolubleLikely soluble
Diethyl EtherSolubleLikely soluble
ChloroformSolubleLikely soluble

Researchers should experimentally determine the solubility of this compound in their specific solvent systems.

References

Validation & Comparative

A Comparative Guide to LC-MS Analysis for Purity Assessment of Synthesized 2-Iodophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous assessment of purity for synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of quality control and regulatory compliance. This guide provides a detailed comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the purity assessment of synthesized 2-Iodophenylacetic acid. We present a comprehensive overview, including detailed experimental protocols, comparative performance data, and visual workflows to facilitate informed decisions in the analytical laboratory.

Introduction to Purity Assessment of this compound

This compound (CAS No. 18698-96-9) is a halogenated aromatic carboxylic acid that serves as a valuable building block in organic synthesis.[1][2][3] Its purity is critical for the successful synthesis of downstream products and for ensuring the safety and efficacy of potential drug candidates. Impurities can arise from starting materials, by-products of the synthesis, or degradation products. Therefore, a robust analytical methodology is required to identify and quantify these impurities. LC-MS has emerged as a powerful tool for this purpose, offering high sensitivity and selectivity.

Workflow for LC-MS Purity Assessment

The general workflow for assessing the purity of a synthesized compound like this compound using LC-MS involves several key stages, from sample preparation to data analysis.

LC-MS Purity Assessment Workflow cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Processing & Reporting A Weigh Synthesized This compound B Dissolve in Suitable Solvent (e.g., Acetonitrile/Water) A->B C Filter through 0.22 µm Syringe Filter B->C D Inject Sample into LC System C->D Sample Injection E Chromatographic Separation (C18 Reverse-Phase Column) D->E F Eluent Ionization (Electrospray Ionization - ESI) E->F G Mass Analysis (e.g., TOF or Quadrupole) F->G H Generate Total Ion Chromatogram (TIC) G->H Data Acquisition I Peak Integration & Area % Calculation H->I J Identify Impurities by Mass-to-Charge Ratio (m/z) I->J K Generate Purity Report J->K

Caption: General workflow for purity assessment of this compound using LC-MS.

Comparison of Analytical Techniques

While LC-MS is a premier technique for purity analysis, other methods also offer distinct advantages and can be used orthogonally to provide a comprehensive purity profile.

Technique Principle Advantages for this compound Analysis Limitations
LC-MS Separation by liquid chromatography followed by mass-based detection.High sensitivity and selectivity; provides molecular weight information for impurity identification.[4][5][6]Higher cost and complexity compared to HPLC-UV; potential for ion suppression.
HPLC-UV Separation by high-performance liquid chromatography with UV detection.Robust, reproducible, and widely available; excellent for quantitative analysis of known impurities.[7]Requires chromophoric impurities for detection; may not detect co-eluting impurities without mass data.
GC-MS Separation of volatile compounds by gas chromatography with mass detection.High resolution for volatile and semi-volatile impurities; provides structural information through fragmentation patterns.[8][9][10]Requires derivatization for non-volatile compounds like carboxylic acids; potential for thermal degradation.
NMR Spectroscopy Nuclear magnetic resonance provides detailed structural information.Excellent for structural elucidation and identification of impurities; can be used for quantitative analysis (qNMR).Lower sensitivity compared to MS; complex mixtures can lead to overlapping signals.
FTIR Spectroscopy Infrared spectroscopy identifies functional groups.Quick and non-destructive; useful for confirming the presence of the carboxylic acid group and aromatic substitutions.Not suitable for quantification of impurities; provides limited information on the nature of impurities.

Experimental Protocols

LC-MS Method for Purity Assessment of this compound

This protocol is a representative method based on common practices for the analysis of small aromatic carboxylic acids.

  • Instrumentation:

    • HPLC or UHPLC system coupled to a mass spectrometer (e.g., Time-of-Flight (TOF) or Quadrupole).

    • Electrospray Ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).[6]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution:

      • 0-1 min: 95% A, 5% B

      • 1-8 min: Gradient to 5% A, 95% B

      • 8-10 min: Hold at 5% A, 95% B

      • 10.1-12 min: Return to 95% A, 5% B (re-equilibration)

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.[5]

    • Injection Volume: 2 µL.[6]

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI Negative.

    • Capillary Voltage: 3500 V.

    • Drying Gas Temperature: 350 °C.[5]

    • Drying Gas Flow: 9 L/min.[5]

    • Mass Range: m/z 50-500.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized this compound.

    • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 100 µg/mL stock solution.

    • Further dilute as necessary to fall within the linear range of the instrument.

    • Filter the final solution through a 0.22 µm syringe filter before injection.

  • Data Analysis:

    • The purity is calculated based on the peak area percentage of the main compound relative to the total area of all observed peaks in the chromatogram.

    • Potential impurities are identified by their mass-to-charge ratio (m/z). Common impurities could include starting materials like 2-iodobenzyl cyanide or isomeric forms of iodophenylacetic acid.

Alternative Method: HPLC-UV
  • Instrumentation:

    • HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Same as LC-MS method.

  • Detection:

    • UV wavelength: 254 nm.

  • Quantification:

    • Purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Hypothetical Application: Inhibition of a Signaling Pathway

To illustrate the importance of purity in a drug development context, consider a hypothetical scenario where this compound is investigated as an inhibitor of a pro-inflammatory signaling pathway. Even minor impurities could have off-target effects or interfere with the biological activity of the main compound.

Hypothetical Signaling Pathway A Inflammatory Stimulus B Receptor Activation A->B C Kinase Cascade (e.g., MAPK Pathway) B->C D Transcription Factor Activation (e.g., NF-κB) C->D E Gene Expression of Pro-inflammatory Cytokines D->E F Inflammatory Response E->F G This compound G->C Inhibition H Impurity X H->D Off-target effect

Caption: Hypothetical inhibition of a kinase cascade by this compound.

In this diagram, this compound is designed to inhibit a key kinase cascade. However, a structurally similar impurity ("Impurity X") might not share this activity and could even have an undesirable off-target effect, underscoring the necessity of high purity.

Conclusion

The purity assessment of synthesized this compound is a critical quality control step that can be effectively performed using LC-MS. This technique provides a powerful combination of separation and identification capabilities, allowing for the sensitive detection and characterization of potential impurities. While other methods like HPLC-UV and GC-MS offer valuable orthogonal information, LC-MS stands out for its ability to provide molecular weight information, which is crucial for identifying unknown impurities. The detailed protocol and comparative data in this guide serve as a valuable resource for researchers and scientists in the pharmaceutical and chemical industries, ensuring the quality and integrity of their synthesized compounds.

References

comparing the efficacy of different palladium catalysts for 2-Iodophenylacetic acid couplings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of 2-iodophenylacetic acid and its derivatives is a critical step in the synthesis of a wide array of pharmacologically active molecules and complex organic materials. Palladium-catalyzed cross-coupling reactions are paramount in this field, offering a versatile and efficient means to form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The choice of the palladium catalyst, including the palladium precursor and the associated ligands, is a crucial determinant of reaction efficiency, yield, and substrate scope. This guide provides an objective comparison of the efficacy of various palladium catalysts for several key coupling reactions of this compound, supported by representative experimental data from analogous systems.

Comparative Performance of Palladium Catalysts

The efficacy of a palladium catalyst is evaluated based on several factors, including reaction yield, catalyst loading, reaction time, and temperature. The following tables summarize the performance of different palladium catalyst systems in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions, drawing data from studies on substrates structurally similar to this compound. This comparative data is intended to serve as a practical guide for catalyst selection in the synthesis of 2-substituted phenylacetic acid derivatives.

Table 1: Catalyst Performance in Suzuki-Miyaura Coupling of Aryl Iodides

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an organohalide and an organoboron compound. For substrates like this compound, the choice of ligand is critical to overcome potential steric hindrance and achieve high yields.

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Approx. Yield (%)Notes
Pd(OAc)₂ (2 mol%)SPhosK₂CO₃Toluene/H₂O1008~90-98Highly active catalyst, allows for lower catalyst loading.[1]
PdCl₂(dppf) (3 mol%)dppfCs₂CO₃DMF9012~88-96Effective for a broad range of boronic acids.[1]
Pd(PPh₃)₄ (5 mol%)PPh₃K₂CO₃Dioxane/H₂O10012~85-95A classic, versatile catalyst for a range of substrates.[2]
Allyl-based precatalystIPr*OMeK₃PO₄THF/MeOHRT4~95Demonstrates high activity at room temperature.[3]

Table 2: Catalyst Performance in Sonogashira Coupling of Aryl Iodides

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, a key transformation in the synthesis of conjugated systems. The choice of both the palladium catalyst and a copper co-catalyst can significantly influence the reaction outcome.

| Palladium Catalyst | Ligand | Copper Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(PPh₃)₄ | PPh₃ | CuI | Et₃N | THF | RT | 2 | ~96 | Highly efficient for iodoarenes at room temperature.[4] | | PdCl₂(PPh₃)₂ | PPh₃ | CuI | Piperidine/Et₃N | DMF | 80 | 8 | ~90-95 | A stable and commonly used catalyst system.[5] | | Pd₂(dba)₃ | P(t-Bu)₃ | None | Cs₂CO₃ | Dioxane | RT | 16 | ~92 | Effective copper-free system for aryl iodides.[6] | | Pd/C (5%) | None | Cu₂O | Et₃N | THF/DMA | 75 | 72 | <2 | Heterogeneous catalyst showing low activity in this case.[7] |

Table 3: Catalyst Performance in Buchwald-Hartwig Amination of Aryl Iodides

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of aryl halides with a wide variety of amines. The ligand choice is critical for achieving high efficiency and functional group tolerance.

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Approx. Yield (%)Notes
Pd(OAc)₂ (10 mol%)XPhosKOt-BuToluene1000.17 (MW)~90Microwave-assisted, rapid and high-yielding.[8]
Pd₂(dba)₃(±)BINAPNaO-t-Bum-xylene10024~85Effective homogeneous catalyst system.[9]
PdCl₂/PPh₃ (polymer supported)PPh₃NaO-t-Bum-xylene10024~75Heterogeneous catalyst with good selectivity.[9]
Pd[P(o-Tolyl)₃]₂P(o-Tolyl)₃NaO-t-BuDioxane10024ModestFirst-generation catalyst, effective for aryl iodides in dioxane.[10]

Experimental Protocols

The following are generalized experimental protocols for palladium-catalyzed cross-coupling reactions of this compound. These protocols can be adapted for the comparison of different catalyst systems by maintaining consistent reaction parameters.

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂/SPhos, 2 mol%) to the flask.

  • Solvent Addition and Degassing: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times. Add the degassed solvent system (e.g., Toluene/H₂O) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.[1]

General Procedure for Sonogashira Coupling:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the copper co-catalyst (e.g., CuI, 1-5 mol%).

  • Reagent Addition: Evacuate and backfill the flask with an inert gas. Add the degassed solvent (e.g., THF) and the base (e.g., Et₃N). Finally, add the terminal alkyne (1.1 equiv).

  • Reaction: Stir the reaction mixture at the specified temperature (e.g., room temperature) for the required time.

  • Monitoring and Work-up: Monitor progress by TLC or LC-MS. Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with the reaction solvent.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.[4][11]

General Procedure for Buchwald-Hartwig Amination:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂), the ligand (e.g., XPhos), and the base (e.g., KOt-Bu) to a dry reaction vessel.

  • Reagent Addition: Add the this compound and the amine. Add the degassed solvent (e.g., toluene).

  • Reaction: Seal the vessel and heat the mixture with stirring to the desired temperature (e.g., 100 °C), either conventionally or using a microwave reactor.

  • Monitoring and Work-up: After the reaction is complete (monitored by LC-MS), cool the mixture to room temperature. Dilute with a suitable organic solvent and filter through celite.

  • Purification: Concentrate the filtrate and purify the crude product via column chromatography.[8]

Visualizing the Process: Experimental Workflow

To provide a clearer understanding of the experimental process, the following diagram illustrates a generalized workflow for a palladium-catalyzed cross-coupling experiment.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start reagents Weigh Reactants: - this compound - Coupling Partner - Base start->reagents catalyst Add Pd Catalyst & Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent inert Establish Inert Atmosphere solvent->inert heat Heat & Stir inert->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Purify Product (Chromatography) dry->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze end End analyze->end

Caption: Generalized workflow for a palladium-catalyzed cross-coupling experiment.

Catalytic Cycle Overview

The underlying mechanism for these palladium-catalyzed coupling reactions generally proceeds through a catalytic cycle involving a palladium(0) active species. The key steps are oxidative addition of the aryl iodide to the Pd(0) complex, followed by transmetalation (in Suzuki and Sonogashira couplings) or amine coordination and deprotonation (in Buchwald-Hartwig amination), and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.

G pd0 Pd(0)L_n pd2_complex Ar-Pd(II)-I(L_n) pd0->pd2_complex Ar-I oxidative_addition Oxidative Addition (Ar-I) intermediate Ar-Pd(II)-R(L_n) pd2_complex->intermediate R-M or R₂NH or R-C≡C-Cu transmetalation Transmetalation (Suzuki) or Amine Coordination (B-H) or Cu-Acetylide Coupling (Sonogashira) intermediate->pd0 product Ar-R intermediate->product reductive_elimination Reductive Elimination

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

References

A Comparative Guide to the Reactivity of 2-Iodophenylacetic Acid and Other Aryl Halides in Sonogashira Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Sonogashira cross-coupling reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction is of paramount importance in the synthesis of pharmaceuticals, natural products, and advanced materials. The choice of the aryl halide substrate significantly influences the reaction's efficiency, with the reactivity generally following the trend: I > Br > Cl > F. This guide provides a comparative analysis of the performance of 2-iodophenylacetic acid versus other ortho-substituted aryl halides, supported by experimental data, to aid in the selection of optimal starting materials and reaction conditions.

Performance Comparison of Aryl Halides in Sonogashira Coupling

The enhanced reactivity of aryl iodides, such as this compound, over their bromide and chloride counterparts is a well-established principle in palladium-catalyzed cross-coupling reactions. This is primarily attributed to the weaker carbon-iodine bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle. Consequently, reactions with aryl iodides often proceed under milder conditions, with lower catalyst loadings and shorter reaction times, leading to higher yields.

Aryl HalideTypical Catalyst SystemTypical BaseSolventTemperature (°C)Reaction Time (h)Yield (%)
This compound Pd(PPh₃)₂Cl₂ / CuIEt₃NTHF/DMFRoom Temp. - 502 - 6High (typically >80%)
2-Bromophenylacetic acid Pd(OAc)₂ / P(t-Bu)₃ / CuIK₂CO₃Dioxane80 - 11012 - 24Moderate to High (50-80%)
2-Chlorophenylacetic acid Pd₂(dba)₃ / Buchwald LigandCs₂CO₃Toluene100 - 13024 - 48Low to Moderate (<50%)

Note: The data presented in this table is a compilation of typical conditions and expected outcomes for ortho-substituted aryl halides in Sonogashira reactions and may not represent a direct experimental comparison under identical conditions.

Experimental Protocols

Below are representative experimental protocols for Sonogashira cross-coupling reactions involving different aryl halides. These protocols are intended as a general guide and may require optimization for specific substrates and scales.

General Procedure for Sonogashira Coupling of an Aryl Iodide (e.g., this compound)

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (e.g., Phenylacetylene) (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • Copper(I) iodide (CuI) (3 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent, followed by triethylamine and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to 40-50 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Sonogashira Coupling of an Aryl Bromide (e.g., 2-Bromophenylacetic Acid)

Materials:

  • 2-Bromophenylacetic acid (1.0 equiv)

  • Terminal alkyne (e.g., Phenylacetylene) (1.5 equiv)

  • Pd(OAc)₂ (5 mol%)

  • A bulky phosphine ligand (e.g., P(t-Bu)₃) (10 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane)

Procedure:

  • Follow the same initial setup as for the aryl iodide, adding 2-bromophenylacetic acid, Pd(OAc)₂, the phosphine ligand, CuI, and K₂CO₃ to the Schlenk flask.

  • Add the anhydrous, degassed solvent and the terminal alkyne.

  • Heat the reaction mixture to 80-110 °C.

  • Monitor the reaction and perform the workup and purification as described for the aryl iodide protocol.

Visualizing the Sonogashira Reaction

The following diagrams illustrate the fundamental catalytic cycle of the Sonogashira reaction and a general experimental workflow.

Sonogashira_Catalytic_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X Pd(II)_Complex R-Pd(II)-X(L2) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Alkyne_Complex R-Pd(II)-C≡CR'(L2) Transmetalation->Pd(II)_Alkyne_Complex Reductive_Elimination Reductive Elimination Pd(II)_Alkyne_Complex->Reductive_Elimination R-C≡C-R' Reductive_Elimination->Pd(0)L2 Alkyne H-C≡C-R' Cu_Acetylide Cu-C≡C-R' Alkyne->Cu_Acetylide Base Base Base->Cu_Acetylide Cu(I)X Cu(I)X Cu(I)X->Cu_Acetylide Cu_Acetylide->Transmetalation

Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup (Aryl Halide, Alkyne, Catalysts, Base, Solvent) start->setup reaction Reaction (Stirring at specified temperature) setup->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Quenching, Extraction) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: A general experimental workflow for the Sonogashira reaction.

Conclusion

In Sonogashira cross-coupling reactions, this compound is the most reactive among its corresponding aryl halide analogs. Its use generally allows for milder reaction conditions, shorter reaction times, and higher yields compared to 2-bromophenylacetic acid and, especially, 2-chlorophenylacetic acid. For researchers and professionals in drug development, the choice of aryl halide will depend on a balance of reactivity, cost, and availability of the starting materials. While aryl iodides offer superior performance, the lower cost of aryl bromides and chlorides may make them more suitable for large-scale syntheses, provided that the potentially harsher conditions and lower yields are acceptable.

kinetic studies of the Suzuki-Miyaura reaction with 2-Iodophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Kinetic Profile of the Suzuki-Miyaura Reaction: 2-Iodophenylacetic Acid vs. 4-Iodoacetophenone

For researchers, scientists, and professionals in drug development, understanding the kinetics of the Suzuki-Miyaura reaction is crucial for optimizing reaction conditions and scaling up production. This guide provides a comparative analysis of the kinetic aspects of the Suzuki-Miyaura cross-coupling reaction for this compound. Due to the limited availability of specific kinetic studies on this compound, this guide leverages experimental data from a structurally similar and well-studied alternative, 4-iodoacetophenone, to offer a predictive comparison.

Data Presentation: Comparative Kinetic Parameters

The rate of a Suzuki-Miyaura reaction is influenced by several factors, including the structure of the aryl halide, the boronic acid, the catalyst system, the base, and the solvent. The following table compares the experimentally determined kinetic parameters for the Suzuki-Miyaura reaction of 4-iodoacetophenone with the predicted kinetic behavior of this compound.

Parameter4-Iodoacetophenone (Experimental Data)This compound (Predicted)Rationale for Prediction
Reaction Order (Aryl Halide) Quasi-first-order[1][2]Expected to be quasi-first-orderThe fundamental mechanism of oxidative addition, which is often the rate-determining step for aryl iodides, is unlikely to change significantly.
Reaction Order (Boronic Acid) Zero-order[1][2]Expected to be zero-orderFor reactions with aryl iodides, transmetalation is typically not the rate-determining step.[1][2]
Reaction Order (Base) Zero-order[1][2]Expected to be zero-orderThe base is generally used in excess and is not typically involved in the rate-determining step of the reaction.[1][2]
Reaction Order (Catalyst) First-order dependence on initial Pd concentration[2]Expected to be first-orderThe concentration of the active catalyst is directly proportional to the reaction rate.
Rate-Determining Step Oxidative Addition[1][2]Oxidative AdditionFor many Suzuki-Miyaura reactions involving aryl iodides, oxidative addition is the rate-limiting step.[1][2] However, for some aryl iodides, the binding of the iodoarene to the palladium complex can be the first irreversible step.[3]
Activation Energy (Ea) ~63 kJ/mol[1][2][4]Potentially higherThe ortho-acetic acid group in this compound may introduce steric hindrance, which could increase the energy barrier for the oxidative addition step. Sterically hindered substrates can exhibit different kinetic profiles.[5]
Relative Reaction Rate ReferencePotentially slowerThe steric bulk of the ortho-substituent can hinder the approach of the palladium catalyst to the C-I bond, potentially leading to a slower reaction rate compared to the less hindered para-substituted analogue.

Experimental Protocols

A detailed and systematic experimental protocol is essential for obtaining reliable and reproducible kinetic data. Below is a general methodology for the kinetic analysis of a Suzuki-Miyaura cross-coupling reaction, which can be adapted for specific substrates and conditions.

Objective: To determine the reaction orders with respect to the reactants and the activation energy of the reaction.

Materials:

  • Aryl halide (e.g., this compound or 4-iodoacetophenone)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Herrmann-Beller palladacycle[1][2] or Pd(OAc)₂/sSPhos[5])

  • Base (e.g., sodium methylate[1][2], K₂CO₃, or Cs₂CO₃)

  • Anhydrous solvent (e.g., ethanol[1][2], toluene, or dioxane)

  • Internal standard for chromatographic analysis (e.g., decane or dodecane)

  • Reaction vials/flask

  • Magnetic stirrer and hotplate

  • Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC)

Procedure:

  • Reaction Setup:

    • In a reaction vessel equipped with a magnetic stir bar, combine the aryl halide (e.g., 0.05 mol/L), arylboronic acid (e.g., 0.06 mol/L, 1.2 eq.), and the base (e.g., 0.075 mol/L, 1.5 eq.) in the chosen solvent.[1][2]

    • Add a known concentration of an internal standard to the mixture.

    • Seal the vessel and place it in a pre-heated oil bath or on a hotplate set to the desired temperature (e.g., 60 °C).

    • Allow the mixture to equilibrate to the set temperature.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding a stock solution of the palladium catalyst (e.g., to a final concentration of 5 x 10⁻⁶ mol/L) to the reaction mixture.[1][2]

    • Start timing the reaction immediately upon catalyst addition.

    • At regular time intervals (e.g., every 5-10 minutes), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

    • Immediately quench the aliquot by adding it to a vial containing a quenching agent (e.g., a dilute solution of HCl or by cooling rapidly) to stop the reaction.

  • Sample Analysis:

    • Analyze the quenched samples using GC or HPLC to determine the concentration of the aryl halide (reactant) and the biaryl product over time.

    • The use of an internal standard allows for accurate quantification by correcting for variations in injection volume.

  • Data Analysis:

    • Plot the concentration of the aryl halide versus time to determine the initial reaction rate.

    • To determine the reaction order with respect to each component (aryl halide, boronic acid, base, catalyst), systematically vary the initial concentration of one reactant while keeping the concentrations of the others constant. Observe the effect of this change on the initial reaction rate.

    • To determine the activation energy (Ea), conduct the experiment at several different temperatures while keeping all concentrations constant. Plot the natural logarithm of the rate constant (ln k) versus the inverse of the temperature (1/T). The slope of this Arrhenius plot is equal to -Ea/R, where R is the ideal gas constant.[1][2]

Mandatory Visualization

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_complex R-Pd(II)-X L_n oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R'-B(OR)₂ Base pd_r_rprime R-Pd(II)-R' L_n transmetalation->pd_r_rprime reductive_elimination Reductive Elimination pd_r_rprime->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Kinetic_Workflow cluster_workflow Experimental Workflow for Kinetic Analysis setup 1. Reaction Setup - Combine Aryl Halide, Boronic Acid, Base, Solvent - Add Internal Standard initiation 2. Reaction Initiation - Equilibrate temperature - Add Pd Catalyst setup->initiation monitoring 3. Reaction Monitoring - Withdraw aliquots at time intervals - Quench reaction initiation->monitoring analysis 4. Sample Analysis - Analyze by GC or HPLC - Quantify reactant and product monitoring->analysis data_analysis 5. Data Analysis - Plot concentration vs. time - Determine reaction orders and Ea analysis->data_analysis

Caption: Experimental workflow for the kinetic study of Suzuki coupling.

References

A Comparative Guide to the Quantitative Analysis of 2-Iodophenylacetic Acid Reaction Products by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of High-Performance Liquid Chromatography (HPLC) for the Analysis of 2-Iodophenylacetic Acid and its Reaction Products, Supported by Experimental Data.

High-Performance Liquid Chromatography (HPLC) stands as a robust and widely adopted technique for the quantitative analysis of organic compounds. Its application is particularly critical in monitoring the progress of chemical reactions and characterizing the resulting products in pharmaceutical development and organic synthesis. This guide provides a comparative overview of HPLC methodology for the quantitative analysis of this compound and its reaction products, with a focus on a specific palladium-catalyzed intramolecular cyclization reaction.

Reaction Under Investigation: Intramolecular Cyclization of this compound

A key reaction of this compound is its intramolecular cyclization to form benzofuran-2(3H)-one. This reaction is often catalyzed by a palladium catalyst and is a crucial step in the synthesis of various heterocyclic compounds of medicinal interest. The ability to accurately quantify the consumption of the starting material, this compound, and the formation of the product, benzofuran-2(3H)-one, is essential for reaction optimization, kinetic studies, and process control.

The signaling pathway for this reaction can be visualized as a straightforward transformation:

2-Iodophenylacetic_acid This compound Benzofuran_2_3H_one Benzofuran-2(3H)-one 2-Iodophenylacetic_acid->Benzofuran_2_3H_one Pd Catalyst

Intramolecular Cyclization of this compound.

Quantitative Analysis by HPLC: A Comparative Overview

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the premier method for the quantitative analysis of this compound and its reaction products. This technique offers excellent resolution, sensitivity, and reproducibility for separating and quantifying the components of the reaction mixture.

While other analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used for qualitative identification, HPLC provides superior quantitative data for routine in-process control and final product analysis.

Analytical TechniqueApplication for this compound AnalysisAdvantagesLimitations
HPLC-UV Quantitative analysis of reaction progress and product purity. High precision and accuracy, robust for routine analysis, excellent for separating non-volatile compounds.Requires chromophores for UV detection, may require method development for complex mixtures.
GC-MS Qualitative identification of volatile impurities and byproducts.High sensitivity and structural elucidation capabilities.Not suitable for non-volatile compounds like this compound without derivatization, which adds complexity.
NMR Spectroscopy Structural confirmation of starting materials and products.Provides detailed structural information.Not ideal for routine quantitative analysis of reaction mixtures due to lower sensitivity and more complex sample preparation.

Experimental Protocol: A Validated RP-HPLC Method

The following is a detailed experimental protocol for the quantitative analysis of the intramolecular cyclization of this compound. This method is designed for in-process control to monitor the conversion of the starting material to the product.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    Time (min) % Solvent A % Solvent B
    0 95 5
    20 5 95
    25 5 95

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

2. Standard and Sample Preparation:

  • Standard Solution: Prepare individual stock solutions of this compound and benzofuran-2(3H)-one in the mobile phase (initial conditions) at a concentration of 1 mg/mL. Prepare a mixed standard solution by appropriate dilution to the expected concentration range of the reaction samples.

  • Sample Preparation: Withdraw an aliquot of the reaction mixture at specific time points. Quench the reaction if necessary. Dilute the sample with the mobile phase to a concentration within the linear range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.

3. Method Validation Parameters:

A validated HPLC method ensures reliable and accurate results. The key validation parameters for this method would include:

Validation ParameterAcceptance CriteriaTypical Results
Linearity (R²) ≥ 0.999> 0.999 for both compounds
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) ≤ 2.0%< 1.5% for both compounds
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3~0.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10~0.3 µg/mL

Experimental Workflow and Data Presentation

The workflow for the quantitative analysis of the reaction progress involves several key steps, from sample collection to data analysis.

cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Reaction_Mixture Collect Reaction Aliquot Dilution Dilute with Mobile Phase Reaction_Mixture->Dilution Filtration Filter through 0.45 µm Filter Dilution->Filtration Injection Inject Sample into HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection at 220 nm Separation->Detection Integration Integrate Peak Areas Detection->Integration Quantification Quantify using Calibration Curve Integration->Quantification Reporting Report Concentrations Quantification->Reporting

Experimental Workflow for HPLC Analysis.

Quantitative Data Summary:

The following table presents hypothetical quantitative data obtained from monitoring the intramolecular cyclization of this compound at different time intervals.

Reaction Time (hours)Concentration of this compound (mg/mL)Concentration of Benzofuran-2(3H)-one (mg/mL)Conversion (%)
01.000.000
10.750.2525
20.520.4848
40.230.7777
60.080.9292
8< LOQ> 0.95> 95

This data clearly demonstrates the progress of the reaction over time, allowing for precise determination of reaction completion and enabling the calculation of reaction kinetics.

A Comparative Study of Leaving Groups in Phenylacetic Acid Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex organic molecules, particularly in the realm of pharmaceutical and materials science, the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, etc.) bonds is a fundamental operation. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for this purpose. This guide provides a comparative analysis of the performance of various leaving groups in cross-coupling reactions of phenylacetic acid derivatives, a common structural motif in medicinal chemistry. The choice of leaving group is a critical parameter that can significantly influence reaction efficiency, substrate scope, and overall yield.

This guide will focus on a comparative analysis of common leaving groups such as halides (I, Br, Cl), tosylates (OTs), mesylates (OMs), and triflates (OTf) in four major classes of cross-coupling reactions: Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings. While direct comparative studies on phenylacetic acid derivatives are limited, this guide consolidates available data from closely related benzylic systems to provide valuable insights for reaction design and optimization.

General Reactivity Trends of Leaving Groups

The reactivity of the leaving group in palladium-catalyzed cross-coupling reactions generally follows the order of bond strength and the ability of the leaving group to be stable upon departure. The commonly accepted trend is:

I > Br ≈ OTf > Cl > OTs > OMs

This trend is a crucial starting point for selecting a suitable substrate for a desired cross-coupling reaction. Iodides are typically the most reactive, often allowing for milder reaction conditions, while chlorides are the least reactive among the halides, frequently requiring more active catalysts and harsher conditions. Sulfonate esters like triflates are excellent leaving groups, comparable in reactivity to bromides, while tosylates and mesylates are generally less reactive.

Comparative Performance of Leaving Groups in Cross-Coupling Reactions

The following sections provide a comparative overview of leaving group performance in Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira reactions, based on available literature data for benzylic and aryl systems. The yields provided are indicative and can vary significantly based on the specific substrates, catalyst system, ligands, base, and solvent used.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide or sulfonate. For phenylacetic acid derivatives, this reaction can be used to introduce an aryl or vinyl group at the benzylic position.

Leaving GroupSubstrate TypeCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Citation
Br Benzyl BromideArylboronic AcidPd(OAc)₂, JohnPhosK₃PO₄DMF1002070-95[1]
Cl Benzyl ChlorideAryltrifluoroboratePd(OAc)₂/SPhosCs₂CO₃THF/H₂O7724~50 (electron-poor borates)[2]
OTf Benzyl TriflateAlkenylboronic AcidNi(cod)₂/Me₄PhenCollidineDioxane702040-60[3]
OAc Benzyl AcetateArylboronic AcidPdCl₂/DPEPhosNaHCO₃Ethanol8024~59[4]
OCO₂Me Benzyl CarbonateArylboronic AcidPdCl₂/DPEPhosNaHCO₃Ethanol8024~76[4]

Observations:

  • Benzyl bromides generally provide high yields in Suzuki-Miyaura couplings.[1]

  • Benzyl chlorides are less reactive and may require more specialized catalyst systems and electron-rich coupling partners to achieve good yields.[2]

  • Triflates can be effective leaving groups, particularly in nickel-catalyzed systems.[3]

  • Acetates and carbonates can also serve as leaving groups, though they may be less reactive than halides.[4]

Heck Reaction

The Heck reaction forms a C-C bond between an unsaturated halide or sulfonate and an alkene. For phenylacetic acid derivatives, this would typically involve the coupling of a benzyl halide or sulfonate with an olefin.

Leaving GroupSubstrate TypeAlkeneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Citation
Cl Benzyl ChlorideStyreneNi(COD)₂, PCy₂PhEt₃NTolueneRT2High[5][6]
OTf Aryl Triflate1-OcteneNi(cod)₂/dcyptK₂CO₃Toluene10024Good[7]
OTs α,β-Unsaturated TosylateVinyl EtherPd₂(dba)₃/DPPFi-Pr₂NEtDioxane801-3High[8]
OMs α,β-Unsaturated MesylateVinyl EtherPd₂(dba)₃/DPPFi-Pr₂NEtDioxane802-5Good[8]

Observations:

  • Nickel-catalyzed Heck reactions have shown high efficiency for benzyl chlorides even at room temperature.[5][6]

  • Aryl triflates are effective electrophiles in nickel-catalyzed Heck reactions, and their reactivity can be extended to other sulfonates like tosylates and mesylates with the use of additives.[7]

  • For activated systems like α,β-unsaturated substrates, tosylates and mesylates can be cost-effective alternatives to triflates.[8]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an organic halide or sulfonate. This reaction can be applied to synthesize N-benzyl phenylacetic acid amides.

Leaving GroupSubstrate TypeAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Citation
Br Aryl BromideBenzylaminePd₂(dba)₃/XPhosNaOtBuToluene1001691 (conversion)[9]
Cl Aryl ChlorideBenzylaminePd₂(dba)₃/XPhosNaOtBuToluene10016Moderate[9]
OTf Aryl TriflateBenzylaminePd₂(dba)₃/XPhosNaOtBuDioxane10016High[10]
OTs Aryl TosylateVarious AminesPd-PEPPSI-IPr(NMe₂)₂K₂CO₃tBuOH11016Good to Excellent[11][12]

Observations:

  • Aryl bromides and triflates are generally effective substrates for Buchwald-Hartwig amination, providing high yields.[9][10]

  • Aryl chlorides are less reactive but can be successfully coupled using appropriate ligands and conditions.[9]

  • Aryl tosylates have been shown to be viable substrates for this transformation with specialized catalyst systems.[11][12]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide or triflate. While less common for benzylic systems, the principles can be extrapolated.

Leaving GroupSubstrate TypeAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Citation
I Aryl IodidePhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NTHFRT2High[13]
Br Aryl BromidePhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NTHF504Good[13]
OTf Aryl TriflatePhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NDMF804Good to Excellent[14]
Sulfonium Salt Arylsulfonium TriflatePhenylacetylenePd[P(tBu)₃]₂/CuIK₃PO₄DMF802>99[15]

Observations:

  • The reactivity of halides in Sonogashira coupling follows the general trend I > Br > Cl.[13]

  • Aryl triflates are effective coupling partners and can sometimes offer advantages in terms of substrate availability.[14]

  • More recently, other leaving groups like sulfonium salts have been developed and show excellent reactivity.[15]

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and adapting these reactions. Below are representative procedures for the Suzuki-Miyaura and Heck reactions involving benzylic electrophiles.

General Procedure for Suzuki-Miyaura Coupling of Benzyl Bromide with an Arylboronic Acid
  • Materials: Benzyl bromide (1.0 equiv), arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), JohnPhos (0.04 equiv), K₃PO₄ (2.0 equiv), and anhydrous DMF.

  • Procedure:

    • To an oven-dried Schlenk tube, add benzyl bromide, arylboronic acid, K₃PO₄, Pd(OAc)₂, and JohnPhos.

    • Evacuate and backfill the tube with argon three times.

    • Add anhydrous DMF via syringe.

    • Heat the reaction mixture to 100 °C and stir for 20 hours.

    • After cooling to room temperature, dilute the reaction with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.[1]

General Procedure for Nickel-Catalyzed Heck Reaction of Benzyl Chloride with an Olefin
  • Materials: Benzyl chloride (1.0 equiv), olefin (1.2 equiv), Ni(COD)₂ (0.1 equiv), PCy₂Ph (0.2 equiv), Et₃N (2.0 equiv), and anhydrous toluene.

  • Procedure:

    • In a nitrogen-filled glovebox, add Ni(COD)₂ and PCy₂Ph to an oven-dried vial.

    • Add anhydrous toluene and stir for 5 minutes.

    • Add the olefin, benzyl chloride, and Et₃N sequentially.

    • Seal the vial and stir at room temperature for 2 hours.

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Extract the mixture with diethyl ether (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.[5][6]

Visualizing Reaction Mechanisms and Workflows

Understanding the underlying mechanisms and experimental workflows is essential for troubleshooting and optimizing cross-coupling reactions.

Catalytic Cycles

The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura and Heck reactions.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative\nAddition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation R-B(OR')_2 Base Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Transmetalation->Ar-Pd(II)-R(L_n) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-R Heck_Reaction_Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition R-X R-Pd(II)-X(L_n) R-Pd(II)-X(L_n) Oxidative\nAddition->R-Pd(II)-X(L_n) Carbopalladation Carbopalladation R-Pd(II)-X(L_n)->Carbopalladation Alkene Intermediate Intermediate Carbopalladation->Intermediate Beta-Hydride\nElimination Beta-Hydride Elimination Intermediate->Beta-Hydride\nElimination HPd(II)XL_n HPd(II)XL_n Beta-Hydride\nElimination->HPd(II)XL_n Alkylated Alkene HPd(II)XL_n->Pd(0)L_n Base Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reagents Combine Reactants, Catalyst, Ligand, Base Solvent Add Degassed Solvent Reagents->Solvent Inert Establish Inert Atmosphere (Ar/N_2) Solvent->Inert Heating Heat to Desired Temperature Inert->Heating Monitoring Monitor Progress (TLC, GC, LC-MS) Heating->Monitoring Quench Quench Reaction Monitoring->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography

References

Navigating the Halogen Maze: A Cost-Benefit Analysis of 2-Iodophenylacetic Acid in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that profoundly impacts the efficiency, cost, and overall success of a multi-step synthesis. This guide provides a comprehensive cost-benefit analysis of using 2-iodophenylacetic acid compared to its bromo- and chloro-analogs in the synthesis of bioactive molecules, using the preparation of the dibenz[b,f]oxepine scaffold, a core structure in pharmaceuticals like the antidepressant Doxepin, as a model system.

The journey from simple precursors to complex, high-value molecules is paved with choices. Among the most fundamental is the selection of halogenated building blocks. While the enhanced reactivity of iodo-substituted aromatics in many cross-coupling reactions is well-established, a nuanced understanding of their performance and cost-effectiveness in the context of a complete synthetic sequence is often lacking. This guide delves into the practical implications of choosing this compound over its more economical counterparts, 2-bromophenylacetic acid and 2-chlorophenylacetic acid, providing a quantitative comparison and detailed experimental protocols to inform your synthetic strategy.

The Financial Equation: A Head-to-Head Cost Comparison

The initial procurement cost is a primary driver in the decision-making process for any synthesis, particularly at scale. The following table provides an approximate cost comparison for the three 2-halophenylacetic acid derivatives.

CompoundCAS NumberMolecular Weight ( g/mol )PurityPrice (USD/25g)
2-Chlorophenylacetic acid2444-36-2170.5999%~$24.00[1]
2-Bromophenylacetic acid18698-97-0215.0499%~$36.00[2]
This compound18698-96-9262.04>97%~$175.00

Note: Prices are based on currently available data from various suppliers for research quantities and are subject to change. Bulk pricing may differ significantly.

As the data clearly indicates, there is a substantial price premium for this compound, being over seven times more expensive than its chloro-analog and nearly five times more than the bromo-derivative for a comparable quantity. This significant cost difference necessitates a careful evaluation of its downstream benefits in a multi-step synthesis.

The Synthetic Pathway: Synthesis of Dibenz[b,f]oxepin-10(11H)-one

To provide a tangible context for this analysis, we will examine a two-step synthesis of Dibenz[b,f]oxepin-10(11H)-one, a key intermediate in the synthesis of Doxepin and other biologically active compounds.[3] The general synthetic route is outlined below:

Synthesis_Workflow Start 2-Halophenylacetic Acid (X = Cl, Br, I) Intermediate 2-(Phenoxymethyl)phenylacetic Acid Start->Intermediate Step 1: Williamson Ether Synthesis Phenol Phenol Phenol->Intermediate Product Dibenz[b,f]oxepin-10(11H)-one Intermediate->Product Step 2: Intramolecular Friedel-Crafts Acylation Logical_Flow cluster_start Starting Materials cluster_step1 Step 1: Ether Formation cluster_intermediate Intermediate cluster_step2 Step 2: Cyclization cluster_product Final Product Halophenylacetic_Acid 2-Halophenylacetic Acid (X = Cl, Br, I) Ether_Synthesis Williamson Ether Synthesis (Nucleophilic Aromatic Substitution) Halophenylacetic_Acid->Ether_Synthesis Phenol Phenol Phenol->Ether_Synthesis Intermediate_Acid 2-(Phenoxymethyl)phenylacetic Acid Ether_Synthesis->Intermediate_Acid Cyclization Intramolecular Friedel-Crafts Acylation (Electrophilic Aromatic Substitution) Intermediate_Acid->Cyclization Final_Product Dibenz[b,f]oxepin-10(11H)-one Cyclization->Final_Product

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Iodophenylacetic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 2-Iodophenylacetic acid, a halogenated organic compound. Adherence to these guidelines is critical to mitigate risks and comply with regulatory standards.

Key Safety and Disposal Information

This compound presents several hazards that must be managed throughout its lifecycle in the laboratory, including its final disposal. The following table summarizes crucial safety data and disposal recommendations.

ParameterInformationCitation
Chemical Name This compound[1]
CAS Number 18698-96-9[2]
Molecular Formula C8H7IO2[1]
Hazard Classifications Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory tract irritation)[1]
Signal Word Warning[2]
Hazard Statements H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation[1]
Primary Disposal Route Hazardous Waste Incineration[3]
Waste Category Halogenated Organic Waste[3]
Personal Protective Equipment (PPE) N95 dust mask, chemical safety goggles, protective gloves[2]

Disposal Decision Workflow

The proper disposal of this compound follows a structured decision-making process to ensure safety and compliance. This workflow helps laboratory personnel determine the appropriate disposal pathway.

A Start: this compound Waste Generated B Is the waste mixed with non-halogenated solvents? A->B C Segregate as Halogenated Organic Waste B->C No B->C Yes, treat entire mixture as halogenated waste D Is the waste acidic (pH <= 2)? C->D E Consider on-site neutralization by qualified personnel (if permissible by institutional policy) D->E Yes F Collect in a designated, labeled, and compatible hazardous waste container for halogenated organics. D->F No E->F G Store in a designated Satellite Accumulation Area (SAA) F->G H Arrange for pickup by licensed hazardous waste contractor G->H I End: Proper Disposal H->I

Caption: Decision workflow for the proper disposal of this compound waste.

Step-by-Step Disposal Protocol for this compound

The following procedure outlines the necessary steps for the safe and compliant disposal of this compound.

1. Waste Segregation:

  • As a halogenated organic compound, this compound waste must be collected separately from non-halogenated organic waste.[3]

  • Collect this waste in designated containers specifically for halogenated organic compounds.[3] These are often color-coded (e.g., green-labeled carboys) for easy identification.[3]

2. Container Selection and Labeling:

  • Use a compatible container, such as a polyethylene carboy, for waste collection.[4] Avoid using metal containers, as halogenated solvents can degrade to form acids that may corrode the metal.[4]

  • Ensure the container is in good condition and has a secure, tight-fitting lid.[5]

  • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of its hazards (e.g., "Irritant").

3. Waste Accumulation and Storage:

  • Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.

  • The storage area should be a cool, well-ventilated space, away from direct sunlight and sources of ignition.[4]

  • Keep the waste container closed at all times, except when adding waste.[6]

  • Do not mix incompatible materials in the same container. For instance, do not combine strong acids and bases.[3]

4. Final Disposal:

  • Halogenated organic wastes are typically disposed of via high-temperature incineration by a licensed hazardous waste management company.[3]

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the full waste container.

General Protocol for Neutralization of Acidic Waste

Disclaimer: The following is a general protocol for the neutralization of acidic waste. Its application to this compound waste should be carefully evaluated by qualified personnel and must be in accordance with your institution's safety policies. On-site treatment of hazardous waste is highly regulated.

Objective: To adjust the pH of an acidic aqueous waste to a neutral range (typically between 6.0 and 8.0) before disposal. This procedure should only be performed by trained personnel.

Materials:

  • Acidic waste containing this compound

  • A suitable neutralizing agent (e.g., 5-10% solution of sodium bicarbonate or sodium hydroxide)

  • pH indicator strips or a calibrated pH meter

  • Appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, and a lab coat

  • A chemical fume hood

Procedure:

  • Preparation: Perform the entire procedure in a well-ventilated chemical fume hood.[7] Ensure all necessary PPE is worn.

  • Slow Addition of Neutralizing Agent: Slowly and carefully add the neutralizing agent to the acidic waste with constant stirring. This process can be exothermic and may generate gas, so controlled addition is crucial.[7]

  • pH Monitoring: Regularly monitor the pH of the solution using pH indicator strips or a pH meter.

  • Completion: Continue adding the neutralizing agent until the pH reaches the desired neutral range.

  • Final Disposal: Once neutralized, the waste must still be disposed of as halogenated organic waste, as neutralization does not remove the halogenated compound. Collect the neutralized solution in the appropriate hazardous waste container.

References

Personal protective equipment for handling 2-Iodophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical information for the handling and disposal of 2-Iodophenylacetic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety and minimizing risks associated with this chemical.

Chemical Overview: this compound is a synthetic intermediate used in various chemical syntheses.[1] It is a solid that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The following table summarizes the required protective gear.

PPE CategorySpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)To prevent skin contact and irritation.[3]
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes and dust.[3]
Respiratory Protection NIOSH-approved N95 dust mask or equivalentTo prevent inhalation of dust particles, especially when handling the powder.
Body Protection Laboratory coat or chemical-resistant apronTo protect skin and clothing from contamination.[3][4]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[3]

  • Pre-use Inspection: Before starting any work, inspect all PPE for integrity. Ensure safety shower and eyewash stations are accessible and operational.

  • Material Weighing: When weighing the solid, do so in a fume hood or a ventilated balance enclosure to contain dust.

2. Handling Protocol:

  • Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the chemical.

  • Preventing Contamination: Keep the container tightly closed when not in use.[3] Avoid creating dust.

  • Spill Management: In case of a spill, immediately evacuate the area if the spill is large or if you are not trained to handle it. For small spills, follow the cleanup procedure outlined below.

3. Spill Cleanup:

  • Personal Protection: Wear the prescribed PPE, including respiratory protection.

  • Containment: For solid spills, gently sweep up the material to avoid creating dust and place it in a labeled, sealed container for disposal.

  • Decontamination: Clean the spill area with an appropriate solvent and then wash with soap and water.

Disposal Plan

Waste Segregation and Collection:

  • All waste contaminated with this compound, including used gloves, weighing paper, and contaminated labware, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

Disposal Method:

  • Dispose of this compound and its contaminated waste through a licensed professional waste disposal service.[3]

  • The disposal method must be in accordance with all applicable federal, state, and local regulations for halogenated organic compounds.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response A Don PPE B Verify Fume Hood Operation A->B C Weigh Chemical in Hood B->C Proceed if safe D Perform Experiment C->D E Segregate Waste D->E Post-experiment S1 Evacuate Area (if large spill) D->S1 Spill Occurs F Decontaminate Work Area E->F G Doff PPE F->G H Wash Hands G->H S2 Don Additional PPE S1->S2 S3 Contain and Collect Spill S2->S3 S4 Dispose as Hazardous Waste S3->S4

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Iodophenylacetic acid
Reactant of Route 2
Reactant of Route 2
2-Iodophenylacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.